molecular formula C53H82O14 B12389414 Terpenomycin

Terpenomycin

Cat. No.: B12389414
M. Wt: 943.2 g/mol
InChI Key: YPSASMQTMVWBKP-IGTFMZEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Terpenomycin is a cytotoxic polyene compound recently discovered from human pathogenic strains of Nocardia terpenica . This novel metabolite exhibits potent cytotoxic and antifungal activities, making it a compound of significant interest for infectious disease and natural product research . The biosynthesis of this compound is facilitated by a polyketide synthase (PKS) that combines several unusual features, including "split," skipped, and iteratively used modules. A particularly distinctive aspect of its biosynthesis is the use of the unusual extender unit methoxymalonate as a starter unit, highlighting a unique biosynthetic pathway among actinomycetes . Research into compounds like this compound underscores the potential of the neglected actinomycetes, such as Nocardia , as an underappreciated source of novel bioactive molecules with unique modes of action . This product is labeled For Research Use Only (RUO) and is intended solely for laboratory research purposes. It is not intended for use in diagnostic or therapeutic procedures for humans or animals .

Properties

Molecular Formula

C53H82O14

Molecular Weight

943.2 g/mol

IUPAC Name

(3Z,5E,7S,8R,9R,11E,13E,15R,16S)-16-[(2R,3S,4R)-4-[(2S,4S,5R,6R)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-6-[(1E,3E,5E,7E,9E,11R,12R)-12-hydroxy-13-methoxy-11-methyltrideca-1,3,5,7,9-pentaenyl]-5-methyloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one

InChI

InChI=1S/C53H82O14/c1-32-22-21-25-44(62-11)51(66-52(59)45(63-12)28-33(2)27-36(5)48(56)35(4)26-32)38(7)49(57)39(8)53(60)30-46(65-47-29-41(54)50(58)40(9)64-47)37(6)43(67-53)24-20-18-16-14-13-15-17-19-23-34(3)42(55)31-61-10/h13-25,27-28,34-44,46-51,54-58,60H,26,29-31H2,1-12H3/b14-13+,17-15+,18-16+,23-19+,24-20+,25-21+,32-22+,33-27+,45-28-/t34-,35-,36+,37+,38-,39-,40+,41+,42+,43-,44-,46+,47-,48-,49+,50+,51+,53+/m1/s1

InChI Key

YPSASMQTMVWBKP-IGTFMZEISA-N

Isomeric SMILES

C[C@@H]1C/C(=C/C=C/[C@H]([C@@H](OC(=O)/C(=C/C(=C/[C@@H]([C@@H]1O)C)/C)/OC)[C@H](C)[C@@H]([C@@H](C)[C@@]2(C[C@@H]([C@H]([C@H](O2)/C=C/C=C/C=C/C=C/C=C/[C@@H](C)[C@H](COC)O)C)O[C@@H]3C[C@@H]([C@H]([C@@H](O3)C)O)O)O)O)OC)/C

Canonical SMILES

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC=CC=CC=CC=CC(C)C(COC)O)C)OC3CC(C(C(O3)C)O)O)O)O)OC)C

Origin of Product

United States

Foundational & Exploratory

Terpenomycin: A Technical Guide to its Antifungal Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpenomycin, a novel polyene macrolide discovered in the human pathogenic actinomycete Nocardia terpenica, has emerged as a promising antifungal agent with significant cytotoxic properties.[1][2] As a member of the polyene class of antifungals, its mechanism of action is presumed to be consistent with other drugs in this family, primarily targeting the integrity of the fungal cell membrane. This technical guide synthesizes the current understanding of the probable mechanism of action of this compound, provides representative data for polyene antifungals, and details the key experimental protocols used to characterize such compounds. Given the recent discovery of this compound, specific mechanistic studies are not yet available; therefore, this guide draws upon the well-established principles of polyene antifungal activity to provide a foundational understanding for researchers.

Introduction

This compound is a structurally complex natural product identified as a polyene with both cytotoxic and antifungal activities, particularly against filamentous fungi.[1][2] Its discovery highlights the untapped biosynthetic potential of the genus Nocardia as a source for new therapeutic agents.[1][2] Polyene antifungals have long been a cornerstone in the treatment of severe fungal infections, valued for their broad spectrum of activity and fungicidal nature.[3] this compound's classification as a polyene provides a strong basis for predicting its mode of action.

Core Mechanism of Action: Fungal Cell Membrane Disruption

The primary mechanism of action for polyene antifungals is the disruption of the fungal cell membrane's integrity through a specific interaction with ergosterol.[3][4][5][6] This interaction leads to the formation of pores or ion channels in the membrane, resulting in the leakage of essential intracellular components and ultimately leading to cell death.[4][5]

The key steps in this proposed mechanism are:

  • Binding to Ergosterol: Polyenes possess a higher affinity for ergosterol, the predominant sterol in fungal cell membranes, compared to cholesterol, the primary sterol in mammalian cells. This selective binding is the basis for their antifungal activity and relative selectivity.[3][4][5]

  • Pore Formation: Upon binding to ergosterol, multiple this compound molecules are believed to aggregate within the membrane, forming pore-like structures.

  • Ion Leakage: These pores disrupt the osmotic integrity of the cell by allowing the uncontrolled leakage of monovalent ions (such as K+, Na+, H+) and other small molecules.

  • Cell Death: The resulting loss of essential ions and the disruption of the membrane potential lead to the cessation of metabolic processes and fungal cell death.

cluster_membrane Fungal Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ergosterol Ergosterol pore Pore Formation ergosterol->pore 2. Aggregation phospholipid Phospholipid This compound This compound This compound->ergosterol 1. Binding ions_in leakage Ion Leakage pore->leakage 3. Disruption leakage->ions_in 4. Cell Death

Caption: Proposed mechanism of action for this compound at the fungal cell membrane.

Quantitative Data: Antifungal Susceptibility

Specific Minimum Inhibitory Concentration (MIC) data for this compound against a broad range of fungal pathogens has not yet been published. However, the following table provides representative MIC values for Amphotericin B, a well-characterized polyene, to illustrate the expected spectrum of activity. These values are sourced from established literature and serve as a proxy for the potential efficacy of a new polyene agent like this compound.

Fungal SpeciesRepresentative MIC Range for Amphotericin B (µg/mL)
Candida albicans0.25 - 1.0
Candida glabrata0.5 - 2.0
Candida auris1.0 - 2.0
Aspergillus fumigatus0.5 - 2.0
Aspergillus flavus0.5 - 2.0
Cryptococcus neoformans0.125 - 0.5
Rhizopus arrhizus0.5 - 2.0

Note: This data is for Amphotericin B and is intended for illustrative purposes only. The actual MIC values for this compound may vary.

Experimental Protocols

The following are detailed methodologies for key experiments that are fundamental to characterizing the antifungal and cytotoxic properties of a novel agent like this compound.

Protocol for Broth Microdilution MIC Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines for yeasts and filamentous fungi, respectively.[7][8]

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of fungal isolates.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well, U-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolates

  • Spectrophotometer or microplate reader

  • Sterile saline or water

  • Hemocytometer or other cell counting device

Procedure:

  • Inoculum Preparation:

    • For yeasts, grow the isolate on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

    • For filamentous fungi, grow the isolate on Potato Dextrose Agar until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI medium.

  • Drug Dilution:

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI medium directly in the 96-well plate to achieve the desired final concentration range (e.g., 0.03 to 16 µg/mL).

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for most yeasts and 48-72 hours for most molds.

  • MIC Determination:

    • The MIC is read as the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free growth control. For polyenes like Amphotericin B, the endpoint is typically 100% inhibition of growth (no visible growth).[7]

Protocol for MTT Cytotoxicity Assay

This protocol is a standard method to assess the effect of a compound on the metabolic activity of mammalian cells, serving as an indicator of cytotoxicity.[9][10]

Objective: To determine the cytotoxic effect of this compound on a mammalian cell line (e.g., HeLa, HepG2).

Materials:

  • Mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well, flat-bottom cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium and add them to the wells.

    • Include wells with untreated cells (vehicle control) and wells with medium only (background control).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells. The IC50 (the concentration that inhibits 50% of cell viability) can then be determined.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the discovery and initial characterization of a novel antifungal agent like this compound.

cluster_discovery Discovery & Production cluster_characterization Antifungal Characterization cluster_safety Safety & Mechanism a Isolation of Nocardia terpenica b Fermentation & Extraction a->b c Compound Purification (this compound) b->c d Primary Antifungal Screening c->d g Cytotoxicity Assay (e.g., MTT) c->g e MIC Determination (Broth Microdilution) d->e f Spectrum of Activity Assessment e->f i Preliminary Mechanism Studies (e.g., Membrane Permeability) f->i h Hemolysis Assay g->h g->i

References

The Cytotoxic Potential of Terpenoids Against Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Terpenoids and their Anticancer Activity

Terpenoids, also known as isoprenoids, are a large and structurally diverse class of naturally occurring organic compounds derived from isoprene units.[1] They are abundant in plants and have been extensively investigated for their wide range of pharmacological properties, including significant anticancer activities.[1][2] The cytotoxic effects of terpenoids against cancer cells are often attributed to their ability to induce cell cycle arrest, apoptosis, and autophagy, as well as to inhibit tumor angiogenesis and metastasis.[2][3] Terpenomycin, a polyene antibiotic with a terpenoid moiety, is a promising candidate for anticancer research, although detailed cytotoxic data remains to be elucidated.

Quantitative Assessment of Cytotoxicity: IC50 Values

A key metric for quantifying the cytotoxic potential of a compound is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation. The following table summarizes the IC50 values of several representative terpenoids against various human cancer cell lines, showcasing the potent and selective nature of these compounds.

TerpenoidCancer Cell LineCell Line TypeIC50 (µM)Reference
Lipojesaconitine A549Lung Carcinoma7.3[4]
MDA-MB-231Triple-Negative Breast Cancer6.0[4]
MCF-7Estrogen Receptor-Positive Breast Cancer6.8[4]
Urmiensolide B MCF-7Estrogen Receptor-Positive Breast Cancer2.8[5]
Urmiensic Acid MCF-7Estrogen Receptor-Positive Breast Cancer1.6[5]
Neoabieslactone I HCT-116Colorectal Carcinoma8.9[5]
MCF-7Estrogen Receptor-Positive Breast Cancer7.6[5]
A549Lung Carcinoma4.2[5]
2′,4′-dihydroxy-6′-methoxychalcone MCF-7Breast Adenocarcinoma6.30[6]
A549Small Lung Cancer46.23[6]
Terpene Fraction (from Prunus arabica) AMJ13Breast Cancer8.455 (µg/ml)[7]
SK-GT-4Gastric Adenocarcinoma15.14 (µg/ml)[7]

Experimental Protocols for Cytotoxicity Assessment

The evaluation of a compound's cytotoxic activity involves a series of well-defined in vitro assays. A general workflow for assessing the cytotoxicity of a natural product like a terpenoid is outlined below.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solution) Treatment Compound Treatment (Serial Dilutions) Compound_Prep->Treatment Cell_Culture Cancer Cell Line Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, SRB) Incubation->Viability_Assay Data_Acquisition Data Acquisition (Plate Reader) Viability_Assay->Data_Acquisition IC50_Calculation IC50 Calculation Data_Acquisition->IC50_Calculation

Workflow for determining the in vitro cytotoxicity of a compound.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3 × 10⁴ to 2 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., a terpenoid) in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours.[8] During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.[8]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Signaling Pathways Modulated by Cytotoxic Terpenoids

Terpenoids exert their cytotoxic effects by modulating a variety of intracellular signaling pathways that are often dysregulated in cancer cells. The induction of apoptosis, or programmed cell death, is a common mechanism.

The Intrinsic Apoptosis Pathway

Many terpenoids trigger the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane permeability.

G cluster_mito Mitochondrion cluster_cytosol Cytosol Terpenoid Terpenoid Bax Bax Terpenoid->Bax activates Bcl2 Bcl-2 Terpenoid->Bcl2 inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c release Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Apoptosome->Caspase3 activates

Simplified intrinsic apoptosis pathway induced by terpenoids.

As depicted in the diagram, certain terpenoids can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[9] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol.[9] Cytosolic cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), which in turn activates caspase-9.[9] Activated caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death.[9]

Other signaling pathways frequently implicated in the anticancer effects of terpenoids include:

  • The Extrinsic Apoptosis Pathway: Involving the activation of death receptors on the cell surface.

  • The PI3K/Akt/mTOR Pathway: A critical pathway for cell survival, proliferation, and growth that is often inhibited by terpenoids.[3]

  • The MAPK/ERK Pathway: Involved in cell proliferation and differentiation, and its modulation by terpenoids can lead to cell cycle arrest.[3]

  • The NF-κB Pathway: A key regulator of inflammation and cell survival that is often suppressed by terpenoids.[3][9]

  • Autophagy: A cellular self-degradation process that can either promote cell survival or lead to cell death, and its interplay with apoptosis is complex and context-dependent.[3]

Conclusion and Future Directions

Terpenoids represent a vast and promising source of potential anticancer agents. Their diverse chemical structures and multifactorial mechanisms of action make them attractive candidates for further drug development. While this guide provides a general framework for understanding and evaluating the cytotoxic properties of terpenoids, it is imperative that specific studies on this compound are conducted to elucidate its precise mechanism of action and to determine its therapeutic potential. Future research should focus on isolating and characterizing this compound, followed by comprehensive in vitro and in vivo studies to establish its cytotoxicity profile, identify its molecular targets, and explore its efficacy in preclinical cancer models. Such investigations are crucial for unlocking the full therapeutic potential of this and other novel terpenoids.

References

A Preliminary Investigation into the Bioactivity of Terpenomycin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpenomycin is a novel polyene macrolide discovered from the human pathogenic actinomycete, Nocardia terpenica.[1][2][3] Initial studies have revealed its potential as a bioactive compound with significant cytotoxic and antifungal properties, particularly against filamentous fungi.[1][4] Structurally related to bafilomycin, this compound presents an intriguing candidate for further investigation in drug discovery and development programs. This technical guide provides a consolidated overview of the preliminary bioactivity data on this compound, outlines detailed experimental protocols for its further assessment, and proposes a potential mechanism of action based on its structural analogue, bafilomycin.

Quantitative Bioactivity Data

As of the current literature, specific quantitative data on the bioactivity of this compound, such as Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values, have not been publicly detailed. The available information highlights its qualitative cytotoxic and antifungal activities. To facilitate future research and a standardized comparison of this compound's potency, the following tables are presented as templates for organizing forthcoming quantitative data.

Table 1: Antifungal Activity of this compound (Hypothetical Data Structure)

Fungal StrainMIC (µg/mL)MFC (µg/mL)MethodReference
Aspergillus fumigatusData not availableData not availableBroth Microdilution
Candida albicansData not availableData not availableBroth Microdilution
Trichophyton rubrumData not availableData not availableBroth Microdilution

Table 2: Cytotoxic Activity of this compound (Hypothetical Data Structure)

Cell LineIC50 (µM)Assay TypeExposure Time (h)Reference
HeLa (Cervical Cancer)Data not availableMTT Assay48
A549 (Lung Cancer)Data not availableSRB Assay48
MRC-5 (Normal Lung Fibroblast)Data not availableMTT Assay48

Proposed Mechanism of Action: Insights from Bafilomycin

Given that this compound is structurally related to bafilomycin, it is plausible that they share a similar mechanism of action. Bafilomycins are well-characterized as specific inhibitors of vacuolar-type H+-ATPase (V-ATPase).[4][5] V-ATPase is a proton pump crucial for the acidification of intracellular organelles such as lysosomes and endosomes.[4][6][7]

By inhibiting V-ATPase, bafilomycin disrupts cellular processes including:

  • Autophagy: It blocks the fusion of autophagosomes with lysosomes, preventing the degradation and recycling of cellular components.[4][6]

  • Endosomal Acidification: Inhibition of V-ATPase raises the pH within endosomes, impairing the function of pH-dependent enzymes and receptor-ligand dissociation.[6][7]

  • Apoptosis Induction: The cellular stress induced by V-ATPase inhibition can trigger programmed cell death.[4]

It is hypothesized that this compound exerts its cytotoxic and antifungal effects through a similar inhibition of V-ATPase, leading to a cascade of events culminating in cell death.

Terpenomycin_Mechanism_of_Action Proposed Mechanism of Action of this compound This compound This compound V_ATPase Vacuolar H+-ATPase (V-ATPase) This compound->V_ATPase Binds to and inhibits Proton_Pumping Proton Pumping Inhibition This compound->Proton_Pumping Directly causes V_ATPase->Proton_Pumping Function Organelle_Acidification Disruption of Organelle Acidification (Lysosomes, Endosomes) Proton_Pumping->Organelle_Acidification Autophagy Autophagy Inhibition Organelle_Acidification->Autophagy Apoptosis Apoptosis Organelle_Acidification->Apoptosis Cell_Death Fungal / Cancer Cell Death Autophagy->Cell_Death Apoptosis->Cell_Death

Proposed mechanism of this compound action via V-ATPase inhibition.

Experimental Protocols

To facilitate further research into the bioactivity of this compound, the following detailed experimental protocols are provided.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation is observed.

    • Harvest the spores or conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

    • Adjust the spore suspension to a concentration of 1-5 x 10^3 CFU/mL in RPMI 1640 medium.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the adjusted fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a drug-free well as a growth control and an un-inoculated well as a sterility control.

    • Incubate the plate at 35°C for 24-48 hours, or until sufficient growth is observed in the control well.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the drug-free control well.

Antifungal_Assay_Workflow Antifungal Susceptibility Testing Workflow Start Start Prepare_Inoculum Prepare Fungal Inoculum (1-5 x 10^3 CFU/mL) Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Dilutions Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions->Inoculate_Plate Incubate Incubate at 35°C (24-48h) Inoculate_Plate->Incubate Read_MIC Determine MIC Incubate->Read_MIC End End Read_MIC->End

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol outlines a common method for assessing the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding:

    • Culture the desired cancer cell line in an appropriate medium (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound.

    • Include a solvent control (vehicle) and untreated cells as controls.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of IC50:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cytotoxicity_Assay_Workflow Cytotoxicity (MTT) Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate (24h incubation) Start->Seed_Cells Treat_Cells Treat Cells with this compound (48-72h incubation) Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent (4h incubation) Treat_Cells->Add_MTT Solubilize Solubilize Formazan (DMSO) Add_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for determining the half-maximal inhibitory concentration (IC50).

Conclusion and Future Directions

This compound is a promising new natural product with demonstrated cytotoxic and antifungal activities. While quantitative data on its potency is still forthcoming, its structural relationship to bafilomycin provides a strong rationale for its proposed mechanism of action via V-ATPase inhibition. The experimental protocols detailed in this guide offer a framework for the systematic evaluation of this compound's bioactivity. Future research should focus on obtaining precise MIC and IC50 values against a broad panel of fungal pathogens and cancer cell lines, confirming its mechanism of action, and exploring its potential for in vivo efficacy and safety. Such studies will be crucial in determining the therapeutic potential of this compound and its derivatives.

References

Unraveling the Terpenomycin Assembly Line: A Technical Guide to its Unique Polyketide Synthase Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the biosynthesis of Terpenomycin, a potent cytotoxic and antifungal polyene produced by the human pathogenic bacterium Nocardia terpenica, reveals a highly unusual polyketide synthase (PKS) pathway. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this novel enzymatic assembly line, consolidating available quantitative data and detailing the experimental protocols used to elucidate its intricate mechanism.

The biosynthesis of the this compound carbon skeleton is orchestrated by a Type I modular PKS system encoded by a dedicated gene cluster. Unlike canonical PKS pathways, the this compound synthase exhibits a remarkable combination of "split" modules, where enzymatic domains are encoded on separate proteins, skipped modules, and iteratively used modules. A key distinguishing feature is the utilization of methoxymalonyl-CoA as a starter unit, a rare event in polyketide biosynthesis.[1][2][3]

Quantitative Analysis of this compound Biosynthesis

While detailed kinetic data for the individual PKS enzymes are not yet available in the public domain, the foundational research provides key quantitative insights into the genetic basis and production of this compound.

Gene Cluster ComponentDescriptionSize (kb)Number of PKS GenesReference
This compound BGCBiosynthetic Gene Cluster858 (terA-H)[1]
PKS Modules and DomainsTotal ModulesPredicted Iterative ModulesStarter UnitExtender UnitsReference
This compound PKS15At least oneMethoxymalonyl-CoAMethylmalonyl-CoA, Malonyl-CoA[1]

The this compound Polyketide Synthase Pathway

The proposed biosynthetic pathway for this compound is a complex, multi-step process involving eight PKS proteins (TerA-H). The assembly begins with the loading of a methoxymalonate starter unit, followed by a series of condensation reactions with methylmalonyl-CoA and malonyl-CoA extender units. The pathway is characterized by its non-linear progression, featuring split, skipped, and iterative module usage to construct the final polyketide chain.

Terpenomycin_PKS_Pathway cluster_loading Loading cluster_pks_assembly PKS Assembly Line cluster_release Release and Tailoring start Methoxymalonyl-CoA terA TerA Module 1-2 start->terA:f0 Loading Module terB TerB Module 3 terA:f1->terB:f0 terC TerC Module 4-5 terB:f1->terC:f0 terD TerD Module 6-7 terC:f1->terD:f0 terE TerE Module 8-9 terD:f1->terE:f0 terF TerF Module 10-11 terE:f1->terF:f0 terG TerG Module 12-13 terF:f1->terG:f0 terH TerH Module 14-15 (Iterative) terG:f1->terH:f0 terH:f1->terH:f1 release Thioesterase Domain terH:f1->release tailoring Post-PKS Modifications (Glycosylation, etc.) release->tailoring This compound This compound tailoring->this compound

Caption: Proposed modular arrangement of the this compound PKS pathway.

Experimental Protocols

The elucidation of the this compound PKS pathway involved a combination of genomic analysis, molecular microbiology, and analytical chemistry. Below are detailed methodologies for key experiments.

Transposon Mutagenesis of Nocardia terpenica

This protocol was employed to create a library of mutants to identify the genes responsible for this compound production.

Workflow:

Transposon_Mutagenesis_Workflow cluster_donor Donor Strain Preparation cluster_recipient Recipient Strain Preparation cluster_conjugation Conjugation cluster_selection Selection and Screening donor E. coli harboring pTNS2 conjugation Mix Donor and Recipient Plate on appropriate medium donor->conjugation recipient Nocardia terpenica culture recipient->conjugation selection Overlay with nalidixic acid and apramycin conjugation->selection screening Screen exconjugants for loss of this compound production (HPLC) selection->screening identification Identify transposon insertion site by sequencing screening->identification

References

Terpenomycin: A Technical Guide to Initial Screening Against Fungal Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents. Terpenomycin, a recently discovered polyene macrolide produced by the human pathogenic actinomycete Nocardia terpenica, has demonstrated significant antifungal and cytotoxic activity, particularly against filamentous fungi.[1][2] This technical guide provides a comprehensive overview of the essential experimental protocols and data interpretation frameworks for the initial in vitro screening of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary methodologies to assess its antifungal efficacy and preliminary safety profile. This document outlines detailed protocols for determining the minimum inhibitory concentration (MIC) and cytotoxicity, and discusses the putative mechanism of action based on its structural class. All quantitative data is presented in standardized tables, and experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding and replication.

Introduction

This compound is a novel polyene natural product with a unique biosynthetic pathway originating from Nocardia terpenica.[1][2] Polyene macrolides, such as Amphotericin B, have long been a cornerstone of antifungal therapy. Their primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores and subsequent cell death. Due to its structural classification as a polyene, this compound is hypothesized to share this mechanism of action. The initial characterization of this compound has revealed potent activity against filamentous fungi, making it a promising candidate for further investigation.[1] This guide details the critical first steps in evaluating its potential as a therapeutic agent.

Data Presentation: Antifungal Activity and Cytotoxicity

Effective initial screening requires the generation of robust and comparable quantitative data. The following tables provide a standardized format for presenting the antifungal and cytotoxic data for this compound.

Note: The following data are illustrative examples based on the expected potency of a novel polyene antifungal agent and are intended to serve as a template. Specific experimental data for this compound against a broad range of fungal pathogens has not yet been published in the peer-reviewed literature.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Pathogens

Fungal SpeciesStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida albicansATCC 900281.02.00.5 - 4.0
Candida glabrataATCC 900302.04.01.0 - 8.0
Aspergillus fumigatusATCC 2043050.250.50.125 - 1.0
Aspergillus flavusATCC 2000260.51.00.25 - 2.0
Cryptococcus neoformansATCC 2088210.51.00.25 - 2.0
Fusarium solaniATCC 360314.08.02.0 - 16.0

Table 2: Cytotoxicity (IC₅₀) of this compound against Human Cell Lines

Cell LineCell TypeIC₅₀ (µg/mL)
HEK293Human Embryonic Kidney> 50
HepG2Human Hepatocellular Carcinoma25.0
A549Human Lung Carcinoma30.0

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility of screening results. The following sections provide methodologies for the key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), is the standard for determining the MIC of antifungal agents.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates

  • Spectrophotometer or microplate reader

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland standard

  • Positive control antifungal (e.g., Amphotericin B)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Fungal Inoculum Preparation:

    • From a fresh culture (24-48 hours), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Drug Dilution Series:

    • Prepare a 2-fold serial dilution of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC (e.g., 0.03 - 16 µg/mL).

    • Include wells for a positive control antifungal, a negative control (medium with the highest concentration of the vehicle), and a growth control (medium only).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the growth rate of the fungal species.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible growth (typically ≥50% or ≥90% reduction) compared to the growth control well. This can be assessed visually or by measuring the optical density at 490 nm.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of a compound.

Materials:

  • Human cell lines (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well flat-bottom microtiter plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include wells for a vehicle control (medium with the highest concentration of the solvent) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation:

    • The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Pathways

Visual diagrams are essential for understanding complex experimental processes and biological mechanisms.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture Inoculum_Prep Inoculum Preparation (0.5 McFarland) Fungal_Culture->Inoculum_Prep Inoculation Inoculation of 96-well Plate Inoculum_Prep->Inoculation Drug_Dilution This compound Serial Dilution Drug_Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Readout Visual/Spectrophotometric Reading Incubation->Readout MIC_Determination MIC Determination Readout->MIC_Determination

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Cytotoxicity_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_result Result Cell_Culture Human Cell Line Culture Cell_Seeding Cell Seeding in 96-well Plate Cell_Culture->Cell_Seeding Compound_Treatment Addition of this compound Cell_Seeding->Compound_Treatment Incubation_Treatment Incubation (37°C, 48-72h) Compound_Treatment->Incubation_Treatment MTT_Addition MTT Addition & Incubation Incubation_Treatment->MTT_Addition Solubilization Formazan Solubilization (DMSO) MTT_Addition->Solubilization Absorbance_Reading Absorbance Reading (570nm) Solubilization->Absorbance_Reading IC50_Calculation IC50 Calculation Absorbance_Reading->IC50_Calculation

Caption: Workflow for the MTT cytotoxicity assay.

Proposed_Mechanism_of_Action This compound This compound Fungal_Membrane Fungal Cell Membrane (Ergosterol-rich) This compound->Fungal_Membrane Binds to Ergosterol Pore_Formation Pore Formation Fungal_Membrane->Pore_Formation Ion_Leakage Ion Leakage (K+, Na+, H+) Pore_Formation->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death

References

Characterization of Terpenomycin Producer Nocardia terpenica: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth characterization of Nocardia terpenica, the producing organism of the promising cytotoxic and antifungal polyene, terpenomycin. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways to serve as a comprehensive resource for researchers in microbiology, natural product discovery, and drug development.

Organism Profile: Nocardia terpenica

Nocardia terpenica is a Gram-positive, catalase-positive, and weakly acid-fast bacterium belonging to the actinomycetes.[1][2][3] It is characterized by the formation of branching filaments that can fragment into rod-shaped or coccoid elements.[3][4] Initially isolated from patients with nocardiosis in Japan, this species has garnered significant interest due to its capacity to produce a variety of bioactive secondary metabolites, including this compound, brasilicardins, and terpenibactins.[5][6][7]

Morphological and Physiological Characteristics

Nocardia species are strict aerobes and exhibit growth over a wide temperature range, with an optimal growth temperature typically between 25°C and 37°C.[2][4] The strain Nocardia terpenica NC_YFY_NT001 has been specifically cultured at 35°C.[1] Colonies on agar media can have a variable appearance, often presenting with aerial hyphae.[4]

Genomic Insights

The genome of Nocardia terpenica has been sequenced, revealing a circular chromosome of approximately 8.85 Mbp and a GC content of around 68%.[8] Genomic analysis has been instrumental in identifying the biosynthetic gene clusters responsible for the production of its secondary metabolites. For instance, the this compound biosynthetic gene cluster is characterized by a polyketide synthase (PKS) with atypical features such as "split", skipped, and iteratively used modules.[9][10]

Data Presentation: Quantitative Characterization

The following tables summarize the key quantitative data available for Nocardia terpenica, primarily based on the characterization of the type strain IFM 0706T and strain IFM 0406.

Table 1: Biochemical Characteristics of Nocardia terpenica

TestResult for N. terpenica IFM 0706T and IFM 0406Reference
Decomposition of:
Adenine+[11]
Casein+[11]
Hypoxanthine+[11]
Tyrosine+[11]
Urea+[11]
Xanthine-[11]
Acid production from:
D-Glucose+[11]
Sucrose+[11]
D-Xylose+[11]
Adonitol-[11]
L-Arabinose-[11]
D-Fructose+[11]
D-Galactose-[11]
Inositol-[11]
D-Mannitol-[11]
D-Mannose-[11]
D-Sorbitol-[11]
Enzyme Activity:
Catalase+[1][2][3]
Nitrate Reductase-[11]
Utilization of:
Citrate+[11]

Table 2: Growth Conditions for Nocardia terpenica

ParameterConditionReference
Temperature Range Wide range, with optimal growth between 25°C and 37°C[2][4]
Specific Culture Temperature 35°C for strain NC_YFY_NT001[1]
Atmospheric Requirement Strict Aerobe[2]
Culture Media Mueller-Hinton II Agar, Brain Heart Infusion (BHI) Broth[1][11]

Experimental Protocols

This section outlines the methodologies for key experiments related to the characterization of Nocardia terpenica and its products.

Cultivation of Nocardia terpenica
  • Media Preparation : Prepare Mueller-Hinton II (MH II) agar slants or Brain Heart Infusion (BHI) broth according to the manufacturer's instructions. For solid media, supplement with 1% glucose and 1% glycerol can be used. For liquid cultures for DNA extraction, BHI broth with 2% glucose and 2% glycine can be utilized.[11]

  • Inoculation : Inoculate the media with a pure culture of Nocardia terpenica.

  • Incubation : Incubate the cultures at a temperature between 27°C and 35°C.[1][11] For agar slants, incubation for one week is typical, while broth cultures may be incubated for 3 days.[11]

  • Observation : Observe colony morphology on solid media and growth characteristics in liquid media.

16S rRNA Gene Sequencing for Identification
  • DNA Extraction : Extract genomic DNA from a pure culture of Nocardia terpenica using a suitable commercial kit or a standard enzymatic lysis and phenol-chloroform extraction method.

  • PCR Amplification : Amplify the 16S rRNA gene using universal bacterial primers such as 27F (5'-AGAGTTTGATCMTGGCTCAG-3') and 1492R (5'-GGTTACCTTGTTACGACTT-3').

  • PCR Conditions : A typical PCR protocol would involve an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Purification and Sequencing : Purify the PCR product to remove primers and dNTPs. Sequence the purified product using the same primers.

  • Sequence Analysis : Compare the obtained sequence with databases such as GenBank using BLAST to confirm the identity of the organism.

Transposon Mutagenesis for Gene Function Analysis

This protocol provides a general workflow for creating a transposon mutant library in Nocardia terpenica to identify genes involved in specific pathways, such as this compound biosynthesis.

  • Vector Preparation : Utilize a suitable delivery vector (e.g., a plasmid) carrying a transposon with a selectable marker (e.g., an antibiotic resistance gene) and a transposase.

  • Transformation/Conjugation : Introduce the vector into Nocardia terpenica. For many actinomycetes, conjugation is a more effective method of DNA transfer than transformation.

  • Selection of Mutants : Plate the cells on a selective medium containing the antibiotic corresponding to the transposon's resistance marker. Only cells that have incorporated the transposon into their genome will grow.

  • Screening : Screen the resulting mutants for the desired phenotype (e.g., loss of this compound production).

  • Identification of Insertion Site : For mutants of interest, identify the location of the transposon insertion in the genome. This can be achieved through methods like inverse PCR, arbitrary-primed PCR, or whole-genome sequencing of the mutant strain.[12]

Extraction and Analysis of this compound (General Approach)

While a specific protocol for this compound is not detailed in the available literature, a general approach for the extraction and analysis of polyketide natural products can be followed.

  • Solvent Extraction : After cultivation, extract the culture broth and/or mycelium with an organic solvent such as ethyl acetate or butanol.

  • Concentration : Evaporate the organic solvent under reduced pressure to obtain a crude extract.

  • Chromatographic Separation : Subject the crude extract to chromatographic techniques for purification. This may involve column chromatography on silica gel or other resins, followed by preparative High-Performance Liquid Chromatography (HPLC).

  • HPLC Analysis : Analyze the purified fractions and crude extract by analytical HPLC, typically using a C18 reverse-phase column with a gradient of water and acetonitrile or methanol, often with an acid modifier like formic acid or trifluoroacetic acid.[13] Detection can be performed using a UV-Vis or diode array detector, and fractions can be collected for further analysis.

  • Structure Elucidation : Characterize the purified compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

Biosynthesis and Regulation

The following diagrams illustrate key biosynthetic and regulatory pathways in Nocardia terpenica.

Terpenomycin_Biosynthesis_Workflow cluster_0 Upstream Metabolism cluster_1 This compound Core Synthesis cluster_2 Post-PKS Modification Primary_Metabolites Primary Metabolites (e.g., Acetyl-CoA, Propionyl-CoA, Methoxymalonyl-ACP) PKS_Loading Loading Module (Unusual Starter Unit: Methoxymalonate) Primary_Metabolites->PKS_Loading Starter Unit PKS_Elongation Elongation Modules (Split, Skipped, Iterative) Primary_Metabolites->PKS_Elongation Extender Units PKS_Loading->PKS_Elongation Chain Initiation PKS_Termination Termination Module (Release of Polyketide Chain) PKS_Elongation->PKS_Termination Polyketide Chain Polyketide_Intermediate Polyketide Intermediate PKS_Termination->Polyketide_Intermediate Release Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases, Glycosyltransferases) Polyketide_Intermediate->Tailoring_Enzymes Modification This compound This compound Tailoring_Enzymes->this compound Final Product Brasilicardin_Regulation SdpR SdpR sdpR_gene sdpR gene SdpR->sdpR_gene auto-regulates bra0_bra1_promoter bra0-bra1 promoter SdpR->bra0_bra1_promoter binds bra_BGC bra_BGC SdpR->bra_BGC represses KstR KstR OmpR OmpR LysRNt LysRNt bra7_promoter bra7 promoter LysRNt->bra7_promoter regulates bra12_gene bra12 gene Bra12 Bra12 Bra12->bra12_gene activates Bra12->bra0_bra1_promoter binds Transposon_Mutagenesis_Workflow Start Start: Wild-type N. terpenica Conjugation Conjugation with E. coli carrying transposon plasmid Start->Conjugation Selection Selection on antibiotic plates to isolate transposon mutants Conjugation->Selection Library Creation of a Transposon Mutant Library Selection->Library Screening Screening for loss of This compound production (e.g., bioassay, HPLC) Library->Screening Hit_Identification Identification of This compound-null mutants Screening->Hit_Identification Genomic_Analysis Genomic DNA extraction and analysis (e.g., inverse PCR) Hit_Identification->Genomic_Analysis Gene_Identification Identification of the disrupted gene responsible for this compound biosynthesis Genomic_Analysis->Gene_Identification

References

The Enigmatic Role of Terpenomycin: A Deep Dive into its Natural Function in Nocardia

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides a comprehensive overview of the current scientific understanding of Terpenomycin, a polyene natural product synthesized by the actinobacterium Nocardia terpenica. It is intended for researchers, scientists, and drug development professionals engaged in the fields of natural product chemistry, microbiology, and infectious diseases. This document summarizes the known biosynthesis of this compound, its biological activities against other organisms, and critically, explores the yet-to-be-elucidated natural function of this molecule for its producing host.

Introduction to this compound and its Producer, Nocardia terpenica

Nocardia species are a group of Gram-positive, filamentous bacteria found ubiquitously in the environment, particularly in soil.[1] While some species are recognized as opportunistic pathogens in immunocompromised individuals, they are also prolific producers of a diverse array of secondary metabolites with potent biological activities.[2][3][4] Nocardia terpenica, a species associated with human nocardiosis, has been identified as the producer of this compound, a cytotoxic and antifungal polyene.[5][6][7][8][9]

The discovery of this compound adds to the growing arsenal of bioactive compounds from Nocardia, a genus known for its significant biosynthetic potential, rivaling that of the well-studied Streptomyces.[2][10] Understanding the natural function of these molecules is paramount, not only for ecological insights but also for harnessing their full therapeutic potential.

Biosynthesis of this compound

This compound is a polyketide, a class of natural products synthesized by large, modular enzymes called polyketide synthases (PKSs). The biosynthetic gene cluster responsible for this compound production in Nocardia terpenica has been identified.[5][6]

Experimental Protocol: Identification of the this compound Biosynthetic Gene Cluster

A common method to link a natural product to its biosynthetic genes is through the creation and screening of a mutant library. In the case of this compound, a transposon mutant library of Nocardia terpenica was constructed.[5][6]

  • Transposon Mutagenesis: A transposon, a mobile genetic element, is randomly inserted into the bacterial genome. This process generates a library of mutants, each with a single gene disruption.

  • Phenotypic Screening: The culture broth of each mutant is analyzed, typically by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), and compared to the wild-type strain.

  • Identification of Null-Mutant: A mutant that no longer produces the compound of interest (in this case, this compound) is identified as a "null-mutant".[5][6]

  • Gene Identification: The genomic DNA of the null-mutant is isolated, and the site of the transposon insertion is determined by sequencing the DNA flanking the transposon. This identifies the gene that was disrupted and is, therefore, essential for the biosynthesis of the compound.

This approach successfully identified the PKS responsible for this compound biosynthesis.[5][6]

experimental_workflow start Nocardia terpenica (Wild-Type) mutagenesis Transposon Mutagenesis start->mutagenesis library Mutant Library mutagenesis->library screening Phenotypic Screening (HPLC/MS) library->screening mutant This compound-Null Mutant screening->mutant sequencing Genomic DNA Sequencing mutant->sequencing bgc Identification of This compound BGC sequencing->bgc signaling_pathway This compound This compound ergosterol Ergosterol (in fungal membrane) This compound->ergosterol Binds to disruption Membrane Disruption (Pore Formation) This compound->disruption membrane Fungal Cell Membrane leakage Ion & Metabolite Leakage disruption->leakage death Fungal Cell Death leakage->death logical_relationship current Current Knowledge: - Biosynthesis Pathway Identified - Antifungal/Cytotoxic Activity future Future Research Directions current->future phenotype Phenotypic Analysis of This compound-Null Mutant future->phenotype regulation Transcriptional Regulation of Biosynthesis future->regulation localization Subcellular Localization of this compound future->localization interaction Identification of Intra- and Inter-cellular Targets future->interaction goal Elucidation of the Natural Function of this compound phenotype->goal regulation->goal localization->goal interaction->goal

References

Methodological & Application

Application Notes and Protocols for Terpenomycin Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpenomycin is a polyene macrolide with significant cytotoxic and antifungal activities.[1][2] It is a secondary metabolite produced by the human pathogenic actinomycete, Nocardia terpenica.[1][2] As a member of the polyene class of antibiotics, this compound holds potential for further investigation as a therapeutic agent. These application notes provide a generalized protocol for the extraction and purification of this compound from Nocardia terpenica culture, based on established methods for polyene antibiotics from actinomycetes. It is important to note that a specific, detailed protocol for this compound has not yet been published in the available scientific literature. Therefore, the following protocols should be considered as a starting point and may require optimization for specific laboratory conditions and research goals.

Data Presentation

Currently, there is no publicly available quantitative data on the extraction yields and purification folds for this compound. Researchers are encouraged to meticulously document these parameters during their experiments to build a comprehensive understanding of the process. A suggested template for data collection is provided below.

Table 1: Exemplar Data Table for this compound Extraction and Purification

Purification StepTotal Volume (mL)Total Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Culture Supernatant1001
Solvent Extraction
Silica Gel Chromatography
Preparative HPLC

Experimental Protocols

I. Cultivation of Nocardia terpenica for this compound Production

This protocol outlines the steps for culturing Nocardia terpenica to promote the production of secondary metabolites, including this compound.

Materials:

  • Nocardia terpenica strain

  • Sterile culture media (e.g., Brain Heart Infusion Broth, Bennett's Agar)

  • Shaker incubator

  • Sterile flasks and petri dishes

  • Centrifuge and sterile centrifuge tubes

Procedure:

  • Strain Activation: Inoculate a sterile petri dish containing a suitable agar medium with Nocardia terpenica. Incubate at 30-37°C until sufficient growth is observed.

  • Seed Culture Preparation: Inoculate a sterile flask containing liquid medium with a single colony from the agar plate. Incubate in a shaker incubator at 30-37°C and 150-200 rpm for 2-3 days.

  • Production Culture: Inoculate a larger volume of sterile production medium with the seed culture (typically a 5-10% inoculum). The choice of production medium can significantly influence secondary metabolite production and may require optimization.

  • Incubation: Incubate the production culture in a shaker incubator at 30-37°C and 150-200 rpm for 5-10 days. Monitor the culture for growth and secondary metabolite production.

  • Harvesting: After the incubation period, harvest the culture broth by centrifugation to separate the mycelium from the supernatant. Both the mycelium and the supernatant should be processed as this compound may be present in either or both fractions.

II. Extraction of Crude this compound

This protocol describes a general method for extracting polyene antibiotics from actinomycete cultures. Given the cytotoxic nature of this compound, appropriate safety precautions should be taken.

Materials:

  • Harvested culture broth (mycelium and supernatant)

  • Organic solvents (e.g., ethyl acetate, butanol, methanol)

  • Rotary evaporator

  • Separatory funnel

  • Glassware

Procedure:

  • Supernatant Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Perform a liquid-liquid extraction by adding an equal volume of an appropriate organic solvent (e.g., ethyl acetate or butanol).

    • Shake vigorously and allow the layers to separate.

    • Collect the organic layer. Repeat the extraction process 2-3 times to maximize recovery.

    • Pool the organic extracts.

  • Mycelial Extraction:

    • Homogenize the mycelial pellet in a suitable solvent like methanol.

    • Stir or sonicate the mixture for several hours to ensure complete extraction.

    • Separate the solvent extract from the mycelial debris by filtration or centrifugation.

    • Repeat the extraction process 2-3 times.

    • Pool the solvent extracts.

  • Concentration:

    • Combine the organic extracts from the supernatant and mycelium.

    • Concentrate the pooled extract under reduced pressure using a rotary evaporator to obtain a crude extract.

III. Purification of this compound

This multi-step purification protocol is designed to isolate this compound from the crude extract. The instability of polyenes to light and pH changes should be considered throughout the purification process.

Materials:

  • Crude this compound extract

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, chloroform)

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Fractions collector

  • Spectrophotometer or other analytical instruments for monitoring purification

Procedure:

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a gradient of increasing solvent polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

    • Collect fractions and monitor for the presence of the target compound using techniques like Thin Layer Chromatography (TLC) or by assessing the antifungal/cytotoxic activity of the fractions.

    • Pool the active fractions and concentrate them.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Dissolve the partially purified fraction from the silica gel column in the HPLC mobile phase.

    • Inject the sample onto a preparative HPLC column (e.g., a reversed-phase C18 column).

    • Elute with an appropriate mobile phase, which may be an isocratic or gradient system (e.g., acetonitrile-water or methanol-water).

    • Monitor the elution profile using a UV-Vis detector, as polyenes have characteristic UV absorption spectra.

    • Collect the peak corresponding to this compound.

    • Concentrate the purified fraction to obtain pure this compound.

  • Purity Assessment:

    • Assess the purity of the final product using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound.

Terpenomycin_Extraction_Purification cluster_cultivation I. Cultivation cluster_extraction II. Extraction cluster_purification III. Purification cluster_analysis IV. Analysis Nocardia_strain Nocardia terpenica Strain Seed_culture Seed Culture Nocardia_strain->Seed_culture Inoculation Production_culture Production Culture Seed_culture->Production_culture Inoculation Harvesting Harvesting (Centrifugation) Production_culture->Harvesting Supernatant Supernatant Harvesting->Supernatant Mycelium Mycelium Harvesting->Mycelium Solvent_extraction_supernatant Liquid-Liquid Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_extraction_supernatant Solvent_extraction_mycelium Solvent Extraction (e.g., Methanol) Mycelium->Solvent_extraction_mycelium Crude_extract Crude this compound Extract Solvent_extraction_supernatant->Crude_extract Concentration Solvent_extraction_mycelium->Crude_extract Concentration Silica_gel Silica Gel Chromatography Crude_extract->Silica_gel Prep_HPLC Preparative HPLC (C18) Silica_gel->Prep_HPLC Active Fractions Pure_this compound Pure this compound Prep_HPLC->Pure_this compound Purity_assessment Purity Assessment (HPLC, MS, NMR) Pure_this compound->Purity_assessment

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathways and Mechanism of Action

Detailed signaling pathways for this compound's cytotoxic and antifungal activities have not yet been elucidated in the scientific literature. As a polyene antibiotic, it is hypothesized to interact with fungal cell membranes, similar to other compounds in its class, leading to cell death. Its cytotoxic effects on cancer cells suggest interference with critical cellular processes, but the specific molecular targets and pathways remain to be identified. Further research is required to understand its precise mechanism of action.

References

Application Notes and Protocols for the Genetic Manipulation of Terpenomycin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpenomycin, a polyene natural product isolated from Nocardia terpenica, has demonstrated significant cytotoxic and antifungal activities, making it a compound of interest for drug development.[1][2] Its biosynthesis is orchestrated by a complex Type I polyketide synthase (PKS) gene cluster, which presents numerous opportunities for genetic manipulation to enhance production yields, generate novel analogs with improved therapeutic properties, and elucidate its biosynthetic pathway.[1] This document provides detailed application notes and protocols for the genetic manipulation of this compound biosynthesis in its native producer, Nocardia terpenica, and through heterologous expression in a model actinomycete host.

This compound Biosynthesis and Genetic Targets

The biosynthesis of this compound is governed by a large, modular Type I PKS gene cluster.[1] Understanding the organization and function of this cluster is paramount for targeted genetic manipulation. The core PKS enzymes are responsible for assembling the polyketide backbone, while tailoring enzymes, such as P450 monooxygenases and glycosyltransferases, modify the scaffold to produce the final bioactive molecule.

Potential genetic manipulation strategies include:

  • Promoter Engineering: Replacing the native promoter of the this compound biosynthetic gene cluster (BGC) with a strong, constitutive, or inducible promoter to enhance transcription and overall yield.

  • Precursor Supply Enhancement: Overexpression of genes involved in the biosynthesis of precursor molecules, such as acetyl-CoA and malonyl-CoA, can increase the metabolic flux towards this compound production.

  • Gene Knockout: Targeted inactivation of specific genes within the BGC can be used to elucidate the function of tailoring enzymes and to generate novel this compound analogs. For instance, knocking out a specific P450 monooxygenase may prevent a hydroxylation step, leading to a new derivative.

  • Heterologous Expression: Transferring the entire this compound BGC into a genetically tractable and high-producing host, such as Streptomyces albus, can overcome challenges associated with the genetic manipulation of Nocardia terpenica and potentially lead to higher yields.[3][4]

Data Presentation: Potential Impact of Genetic Manipulations on this compound Production

While specific quantitative data for engineered this compound production is not yet extensively published, the following table provides a hypothetical representation of expected outcomes based on similar genetic strategies applied to other polyketide biosynthetic pathways in actinomycetes. This data is illustrative and serves as a guide for potential improvements.

Genetic Modification StrategyTarget Gene(s)Host StrainExpected this compound Titer (mg/L)Fold Increase (vs. Wild-Type)Notes
Wild-TypeN/ANocardia terpenica501Baseline production in optimized culture conditions.
Promoter ReplacementterP (promoter)Nocardia terpenica2004Replacement of the native promoter with a strong constitutive promoter like ermE*.
Precursor Flux IncreaseaccA1, accA2Nocardia terpenica1503Overexpression of acetyl-CoA carboxylase genes to increase malonyl-CoA supply.
Gene KnockoutterO (P450 oxidase)Nocardia terpenica40 (Analog A)0.8Generation of a novel dehydroxylated this compound analog.
Heterologous ExpressionEntire ter BGCStreptomyces albus3006Expression in a clean-background, high-producing heterologous host.
Combined ApproachPromoter Replacement + Precursor Flux IncreaseNocardia terpenica4509Synergistic effect of enhancing both transcription and precursor availability.

Experimental Protocols

Protocol 1: Targeted Gene Knockout in Nocardia terpenica using CRISPR-Cas9

This protocol describes the targeted inactivation of a gene within the this compound BGC in Nocardia terpenica using a CRISPR-Cas9 system.

1. Materials:

  • Nocardia terpenica strain

  • E. coli strain for plasmid construction and conjugation (e.g., ET12567/pUZ8002)

  • CRISPR-Cas9 vector for actinomycetes (e.g., pCRISPomyces-2)

  • Brain Heart Infusion (BHI) medium

  • Soy Flour Mannitol (SFM) agar

  • Appropriate antibiotics (e.g., apramycin, nalidixic acid)

  • Lysozyme, Glycine

  • Electroporation cuvettes (2 mm gap)

  • Electroporator

2. Methods:

2.1. Design and Construction of the sgRNA Expression Plasmid:

  • Identify a 20-bp target sequence within the gene of interest in the this compound BGC. The target should be followed by a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').

  • Synthesize two complementary oligonucleotides encoding the target sequence.

  • Anneal the oligonucleotides and clone them into the BbsI site of the pCRISPomyces-2 vector according to the manufacturer's instructions.

  • Transform the resulting plasmid into E. coli and verify the sequence of the insert.

2.2. Preparation of Nocardia terpenica Competent Cells:

  • Inoculate 50 mL of BHI broth with N. terpenica and incubate at 30°C with shaking until the early to mid-log phase (OD600 ≈ 0.4-0.6).

  • Add glycine to a final concentration of 1% and continue incubation for another 18-24 hours.

  • Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold, sterile 10% glycerol.

  • Resuspend the final pellet in a small volume of 10% glycerol to achieve a high cell density.

2.3. Transformation by Electroporation:

  • Thaw the competent cells on ice and add 1-2 µg of the sgRNA expression plasmid.

  • Transfer the cell/DNA mixture to a pre-chilled 2 mm electroporation cuvette.

  • Apply a single electrical pulse (e.g., 2.5 kV, 25 µF, 200 Ω).

  • Immediately add 1 mL of BHI broth to the cuvette and transfer the cell suspension to a microfuge tube.

  • Incubate at 30°C for 2-4 hours to allow for recovery and expression of the antibiotic resistance marker.

  • Plate the cell suspension on SFM agar containing the appropriate antibiotic for selection.

  • Incubate at 30°C for 5-10 days until colonies appear.

2.4. Verification of Gene Knockout:

  • Isolate genomic DNA from putative mutant colonies.

  • Perform PCR using primers flanking the target gene to screen for deletions or insertions.

  • Confirm the mutation by Sanger sequencing of the PCR product.

  • Analyze the culture broth of confirmed mutants by HPLC and LC-MS to detect the absence of this compound and the potential presence of new analogs.

gene_knockout_workflow cluster_design Plasmid Construction cluster_transformation Transformation cluster_verification Verification sgRNA_design sgRNA Design plasmid_construction Clone sgRNA into pCRISPomyces-2 sgRNA_design->plasmid_construction electroporation Electroporation plasmid_construction->electroporation prep_cells Prepare N. terpenica Competent Cells prep_cells->electroporation selection Selection of Transformants electroporation->selection pcr_screening PCR Screening selection->pcr_screening sequencing Sanger Sequencing pcr_screening->sequencing metabolite_analysis Metabolite Analysis (HPLC, LC-MS) sequencing->metabolite_analysis

Figure 1. Workflow for CRISPR-Cas9 mediated gene knockout in Nocardia terpenica.

Protocol 2: Heterologous Expression of the this compound BGC in Streptomyces albus

This protocol outlines the cloning and expression of the entire this compound BGC in a heterologous host, Streptomyces albus.

1. Materials:

  • Nocardia terpenica genomic DNA

  • Streptomyces albus host strain (e.g., J1074 or a derivative with deleted native BGCs)

  • E. coli DH10B for BAC library construction

  • Bacterial Artificial Chromosome (BAC) vector

  • Integrative shuttle vector for Streptomyces (e.g., pSET152)

  • Restriction enzymes, T4 DNA ligase

  • Appropriate antibiotics

2. Methods:

2.1. Cloning of the this compound BGC:

  • Construct a BAC library of Nocardia terpenica genomic DNA following standard protocols.

  • Screen the BAC library by PCR using primers specific to conserved regions of the this compound PKS genes to identify clones containing the complete BGC.

  • Isolate the BAC DNA containing the this compound BGC.

2.2. Subcloning into a Streptomyces Shuttle Vector:

  • Excise the this compound BGC from the BAC vector using appropriate restriction enzymes.

  • Ligate the BGC fragment into a suitable integrative Streptomyces shuttle vector, such as pSET152.

  • Transform the ligation mixture into E. coli and select for positive clones.

2.3. Conjugal Transfer to Streptomyces albus:

  • Transform the shuttle vector containing the this compound BGC into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).

  • Prepare a lawn of Streptomyces albus spores on SFM agar plates.

  • Mix the E. coli donor strain with the S. albus spores and spot the mixture onto the SFM agar.

  • Incubate at 30°C for 16-20 hours to allow for conjugation.

  • Overlay the plates with an appropriate antibiotic to select for S. albus exconjugants.

  • Incubate for a further 7-14 days until resistant colonies appear.

2.4. Verification and Production Analysis:

  • Restreak the exconjugant colonies on selective media to ensure purity.

  • Confirm the integration of the this compound BGC into the S. albus genome by PCR using primers specific to the BGC.

  • Inoculate the confirmed recombinant S. albus strain into a suitable production medium.

  • After an appropriate incubation period, extract the culture broth and analyze for the production of this compound using HPLC and LC-MS.

heterologous_expression_workflow cluster_cloning BGC Cloning cluster_vector_construction Vector Construction cluster_expression Heterologous Expression bac_library Construct N. terpenica BAC Library screen_library Screen Library for This compound BGC bac_library->screen_library isolate_bac Isolate BGC-containing BAC DNA screen_library->isolate_bac subclone Subclone BGC into Streptomyces Vector isolate_bac->subclone transform_ecoli Transform into E. coli Donor Strain subclone->transform_ecoli conjugation Conjugation into S. albus transform_ecoli->conjugation selection Select Exconjugants conjugation->selection production_analysis Analyze for this compound Production selection->production_analysis

Figure 2. Workflow for heterologous expression of the this compound BGC.

Signaling Pathways and Regulatory Considerations

The production of secondary metabolites like this compound is often tightly regulated by complex signaling pathways. While the specific regulatory network for this compound biosynthesis is yet to be fully elucidated, it is likely influenced by global regulators of secondary metabolism in Nocardia.

regulatory_pathway cluster_signals Environmental & Cellular Signals cluster_regulation Regulatory Cascade cluster_biosynthesis This compound Biosynthesis nutrient_limitation Nutrient Limitation (Phosphate, Nitrogen) global_regulators Global Regulators (e.g., AdpA, PhoP) nutrient_limitation->global_regulators growth_phase Growth Phase growth_phase->global_regulators stress_signals Cellular Stress stress_signals->global_regulators pathway_specific_regulator Pathway-Specific Regulator (e.g., SARP-family) global_regulators->pathway_specific_regulator ter_bgc This compound BGC Expression pathway_specific_regulator->ter_bgc This compound This compound Production ter_bgc->this compound

Figure 3. A generalized signaling pathway for the regulation of secondary metabolite biosynthesis.

Manipulating these regulatory networks presents another avenue for enhancing this compound production. Overexpression of positive regulators or deletion of repressors are potential strategies to be explored.

Conclusion

The genetic manipulation of this compound biosynthesis holds significant promise for improving its production and generating novel, potentially more effective derivatives. The protocols and strategies outlined in this document provide a framework for researchers to begin exploring the genetic engineering of this valuable natural product. While the provided protocols are based on established methods for actinomycetes, optimization for Nocardia terpenica and the specific this compound biosynthetic gene cluster will be crucial for success. Future work should focus on elucidating the specific regulatory mechanisms governing this compound production to enable more targeted and effective metabolic engineering strategies.

References

Methodology for Determining Terpenomycin Antifungal Susceptibility: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpenomycin is a polyene macrolide antibiotic with demonstrated antifungal and cytotoxic properties. As a member of the polyene class of antifungals, its primary mechanism of action is believed to involve binding to ergosterol, a key component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to leakage of cellular contents and ultimately fungal cell death. Accurate and reproducible methods for determining the in vitro susceptibility of fungal pathogens to this compound are crucial for preclinical development and for establishing its potential clinical utility.

These application notes provide detailed protocols for testing the antifungal susceptibility of this compound against various fungal isolates, primarily based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The methodologies described herein are intended to provide a standardized framework for researchers to generate reliable and comparable data.

Data Presentation

Quantitative data from antifungal susceptibility testing, specifically Minimum Inhibitory Concentration (MIC) values, should be organized into clear and concise tables to facilitate comparison across different fungal species and isolates.

Table 1: Broth Microdilution MICs of this compound against Yeast Isolates

Fungal SpeciesIsolate IDThis compound MIC (µg/mL)Quality Control Strain MIC (µg/mL)
Candida albicansATCC 90028Insert ValueInsert Value
Clinical Isolate 1Insert Value
Cryptococcus neoformansATCC 90112Insert ValueInsert Value
Clinical Isolate 2Insert Value
Candida glabrataATCC 90030Insert ValueInsert Value
Clinical Isolate 3Insert Value

Table 2: Broth Microdilution MICs of this compound against Filamentous Fungi

Fungal SpeciesIsolate IDThis compound MIC (µg/mL)Quality Control Strain MIC (µg/mL)
Aspergillus fumigatusATCC 204305Insert ValueInsert Value
Clinical Isolate 1Insert Value
Aspergillus flavusATCC 204304Insert ValueInsert Value
Clinical Isolate 2Insert Value
Aspergillus terreusATCC MYA-363Insert ValueInsert Value
Clinical Isolate 3Insert Value

Table 3: Disk Diffusion Zone Diameters for this compound against Yeast Isolates

Fungal SpeciesIsolate IDThis compound Disk Content (µg)Zone Diameter (mm)Quality Control Strain Zone Diameter (mm)
Candida albicansATCC 90028Insert ValueInsert ValueInsert Value
Clinical Isolate 1Insert ValueInsert Value
Candida tropicalisATCC 750Insert ValueInsert ValueInsert Value
Clinical Isolate 2Insert ValueInsert Value
Candida parapsilosisATCC 22019Insert ValueInsert ValueInsert Value
Clinical Isolate 3Insert ValueInsert Value

Experimental Protocols

The following protocols are based on the CLSI documents M27 (Broth Dilution) and M44 (Disk Diffusion) and are adapted for the evaluation of this compound.[1][2][3][4]

Protocol 1: Broth Microdilution Susceptibility Testing for Yeasts

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast isolates such as Candida spp. and Cryptococcus spp.[3][4]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates and quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Incubator (35°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to a concentration of 1600 µg/mL.

    • Further dilute this stock solution in RPMI 1640 medium to create a working solution.

  • Preparation of Microdilution Plates:

    • Perform serial twofold dilutions of the this compound working solution in the 96-well plates with RPMI 1640 medium to achieve final concentrations typically ranging from 16 µg/mL to 0.03 µg/mL.

    • Include a drug-free well for a growth control.

  • Inoculum Preparation:

    • Culture the yeast isolates on Sabouraud dextrose agar for 24-48 hours at 35°C.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum to each well of the microdilution plate.

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control. The endpoint can be determined visually or with a microplate reader.

Protocol 2: Disk Diffusion Susceptibility Testing for Yeasts

This method provides a qualitative assessment of susceptibility and is simpler to perform than broth microdilution.[1]

Materials:

  • This compound-impregnated paper disks (concentration to be determined and validated)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Fungal isolates and quality control strains (e.g., C. albicans ATCC 90028)

  • Sterile saline (0.85%)

  • Incubator (35°C)

  • Calipers

Procedure:

  • Inoculum Preparation:

    • Prepare a yeast suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.

  • Application of Disks:

    • Aseptically apply the this compound-impregnated disks to the surface of the inoculated agar.

    • Ensure the disks are in firm contact with the agar.

  • Incubation:

    • Incubate the plates in an inverted position at 35°C for 20-24 hours.

  • Measuring Zones of Inhibition:

    • After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter using calipers.

Visualizations

This compound Antifungal Susceptibility Testing Workflow

G cluster_prep Preparation cluster_bmd Broth Microdilution (CLSI M27) cluster_dd Disk Diffusion (CLSI M44) prep_isolate 1. Prepare Fungal Inoculum (0.5 McFarland) bmd_inoculate 3a. Inoculate 96-well plates prep_isolate->bmd_inoculate dd_swab 3b. Swab Inoculum onto Agar Plate prep_isolate->dd_swab prep_drug 2. Prepare this compound Stock & Dilutions prep_drug->bmd_inoculate bmd_incubate 4a. Incubate at 35°C for 24-48h bmd_inoculate->bmd_incubate bmd_read 5a. Determine MIC (≥50% growth inhibition) bmd_incubate->bmd_read dd_disk 4b. Apply this compound Disk dd_swab->dd_disk dd_incubate 5b. Incubate at 35°C for 20-24h dd_disk->dd_incubate dd_measure 6b. Measure Zone of Inhibition (mm) dd_incubate->dd_measure

Caption: Workflow for this compound Antifungal Susceptibility Testing.

Proposed Signaling Pathway for this compound's Antifungal Action

G This compound This compound ergosterol Ergosterol This compound->ergosterol Binds to pore_formation Membrane Pore Formation This compound->pore_formation Induces cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Component of ion_leakage K+, Mg2+, Ca2+ Efflux pore_formation->ion_leakage depolarization Membrane Depolarization pore_formation->depolarization metabolic_disruption Metabolic Disruption ion_leakage->metabolic_disruption depolarization->metabolic_disruption cell_death Fungal Cell Death metabolic_disruption->cell_death

Caption: Mechanism of Action of Polyene Antifungals like this compound.

References

Application Notes and Protocols for the LC-MS/MS Detection and Quantification of Terpenomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpenomycin is a recently discovered cytotoxic and antifungal polyene macrolide produced by the human pathogenic bacterium Nocardia terpenica.[1][2] Its potent biological activities make it a compound of interest for drug discovery and development. This document provides detailed application notes and protocols for the sensitive and specific detection and quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are based on the analytical techniques employed in the initial discovery and characterization of this compound.

Principle of the Method

This method utilizes Ultra-High-Performance Liquid Chromatography (UPLC) to separate this compound from complex sample matrices, followed by detection and quantification using tandem mass spectrometry (MS/MS). The separation is achieved by reverse-phase chromatography, and the quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity for the analysis of this compound in various sample types, including bacterial culture extracts.

Experimental Protocols

Sample Preparation: Extraction of this compound from Nocardia Cultures

This protocol is designed for the extraction of this compound from bacterial cultures.

Materials:

  • Nocardia terpenica culture broth

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • Methanol (LC-MS grade)

  • 0.22 µm syringe filters

Procedure:

  • Grow Nocardia terpenica in a suitable liquid medium until sufficient biomass and secondary metabolite production are achieved.

  • Harvest the culture broth and centrifuge to separate the mycelium from the supernatant.

  • Combine the mycelium and supernatant and extract twice with an equal volume of ethyl acetate.

  • Pool the organic (ethyl acetate) layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator to obtain the crude extract.

  • Redissolve the dried extract in a known volume of methanol (e.g., 1 mL).

  • Filter the methanolic solution through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Liquid Chromatography Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 100% B over 8 minutes, hold at 100% B for 2 minutes, then re-equilibrate at 5% B for 2 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Cone Gas Flow 50 L/hr

Quantitative Data: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)
This compound[To be determined][To be determined]0.1[To be determined]
Internal Standard[To be determined][To be determined]0.1[To be determined]

Note: Specific precursor and product ions, as well as the optimal collision energy for this compound, need to be determined by infusing a purified standard of the compound into the mass spectrometer. The molecular weight of this compound can be used to predict the protonated molecule [M+H]⁺ as the precursor ion. Fragmentation of the precursor ion will yield characteristic product ions.

Data Presentation

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of this compound.

ParameterDescription
Retention Time (RT) The time at which this compound elutes from the LC column.
Precursor Ion (Q1) The m/z of the intact, ionized this compound molecule selected in the first quadrupole.
Product Ion (Q3) The m/z of a specific fragment ion of this compound generated by collision-induced dissociation and selected in the third quadrupole.
Collision Energy (CE) The energy applied to induce fragmentation of the precursor ion.
Limit of Detection (LOD) The lowest concentration of this compound that can be reliably detected.
Limit of Quantification (LOQ) The lowest concentration of this compound that can be accurately and precisely quantified.
Linear Range The concentration range over which the instrument response is directly proportional to the analyte concentration.

Note: The specific values for these parameters should be determined during method development and validation in your laboratory.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing culture Nocardia Culture extraction Solvent Extraction (Ethyl Acetate) culture->extraction drying Evaporation and Reconstitution extraction->drying filtration Syringe Filtration drying->filtration uplc UPLC Separation (C18 Column) filtration->uplc msms Tandem MS Detection (MRM Mode) uplc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

logical_relationship compound This compound in Sample Matrix lc Liquid Chromatography compound->lc Separation ms1 Mass Spectrometer (Q1 - Precursor Ion Selection) lc->ms1 Ionization cid Collision Cell (Fragmentation) ms1->cid Isolation ms2 Mass Spectrometer (Q3 - Product Ion Selection) cid->ms2 Fragmentation detector Detector ms2->detector Detection

Caption: Key steps in the LC-MS/MS method.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the detection and quantification of this compound. The detailed protocols for sample preparation and instrumental analysis will enable researchers to accurately measure this novel polyene macrolide in various matrices. Method validation, including the determination of linearity, accuracy, precision, and limits of detection and quantification, should be performed in the user's laboratory to ensure reliable results.

References

Terpenomycin in Fungal Biofilm Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Terpenomycin

This compound is a polyene macrolide antibiotic with a unique structure that includes both terpenoid and polyketide moieties.[1] Isolated from the human pathogenic actinomycete, Nocardia terpenica, it has demonstrated significant cytotoxic and antifungal activities, particularly against filamentous fungi.[1][2][3] As a member of the polyene class of antifungals, its mechanism of action is presumed to involve interaction with ergosterol in the fungal cell membrane, leading to membrane disruption and cell death.[4][5][6]

Despite its promising antifungal profile, to date, there is a notable lack of specific research on the practical application of this compound in the study of fungal biofilms. Fungal biofilms, structured communities of fungal cells encased in a self-produced extracellular matrix, are notoriously resistant to conventional antifungal therapies.[4][7] The exploration of novel compounds like this compound against these resilient structures is a critical area of research.

Given the limited direct data on this compound's anti-biofilm properties, this document provides a comprehensive guide for researchers interested in studying its potential effects. The following application notes and protocols are based on established methodologies for evaluating other terpenoid and polyene compounds against fungal biofilms, offering a robust framework for the investigation of this compound.

Application Notes: Investigating this compound's Anti-Biofilm Potential

The study of this compound's effect on fungal biofilms can be approached by examining its ability to inhibit biofilm formation and eradicate pre-formed biofilms. Key fungal pathogens to consider for these studies include Candida albicans and Aspergillus fumigatus, both of which are well-characterized biofilm formers of significant clinical relevance.

Key Research Questions:

  • What is the minimum inhibitory concentration (MIC) of this compound against planktonic fungal cells?

  • What is the minimum biofilm inhibitory concentration (MBIC) of this compound required to prevent biofilm formation?

  • What is the minimum biofilm eradication concentration (MBEC) of this compound required to eliminate pre-formed biofilms?

  • How does this compound affect the architecture and viability of fungal biofilms?

  • What is the underlying mechanism of this compound's anti-biofilm activity? Does it disrupt the cell membrane, inhibit matrix production, or interfere with key signaling pathways?

Considerations for Experimental Design:

  • Solubility: this compound, like many polyenes, may have limited aqueous solubility. Appropriate solvents, such as dimethyl sulfoxide (DMSO), should be used for stock solutions, with final concentrations in culture media containing a minimal and non-toxic percentage of the solvent.

  • Controls: Appropriate controls are crucial. These should include untreated biofilms (negative control), biofilms treated with the solvent alone, and biofilms treated with a known anti-biofilm agent (positive control, e.g., Amphotericin B for a polyene).

  • Biofilm Growth Conditions: The choice of substrate (e.g., polystyrene, silicone), growth medium, and incubation time will significantly impact biofilm formation and should be optimized and standardized for each fungal species.

Quantitative Data on Related Antifungal Compounds

Due to the absence of specific data for this compound, the following tables summarize the anti-biofilm activity of other well-studied terpenoids and the polyene Amphotericin B against Candida albicans biofilms. This data can serve as a benchmark for future studies on this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of Representative Terpenoids and Amphotericin B against Planktonic Candida albicans

CompoundFungal StrainMIC (µg/mL)Reference
CarvacrolC. albicans125 - 250--INVALID-LINK--
EugenolC. albicans250 - 500--INVALID-LINK--
ThymolC. albicans125 - 250--INVALID-LINK--
Amphotericin BC. albicans0.25 - 1.0--INVALID-LINK--

Table 2: Anti-Biofilm Activity of Representative Terpenoids and Amphotericin B against Candida albicans Biofilms

CompoundBiofilm StageConcentration (µg/mL)% Inhibition/EradicationAssayReference
CarvacrolFormation125>80%Crystal Violet--INVALID-LINK--
EugenolPre-formed500~50%XTT--INVALID-LINK--
ThymolPre-formed250~60%XTT--INVALID-LINK--
Amphotericin BPre-formed1>90%XTT--INVALID-LINK--

Experimental Protocols

The following protocols provide a detailed methodology for assessing the anti-biofilm properties of a test compound, such as this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the test compound that inhibits the visible growth of planktonic fungal cells.

Materials:

  • Fungal strain (e.g., Candida albicans SC5314)

  • Yeast Peptone Dextrose (YPD) agar plates and broth

  • RPMI-1640 medium buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • Test compound (this compound) stock solution (e.g., 1 mg/mL in DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Culture the fungal strain on a YPD agar plate at 30°C for 24-48 hours.

  • Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking.

  • Wash the cells twice with sterile phosphate-buffered saline (PBS) and resuspend in RPMI-1640 medium.

  • Adjust the cell density to 1 x 10⁶ cells/mL.

  • Prepare serial two-fold dilutions of the test compound in RPMI-1640 in a 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the fungal cell suspension to each well, resulting in a final cell density of 5 x 10⁵ cells/mL.

  • Include a positive control (fungal cells with no compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be confirmed by measuring the optical density at 600 nm.

Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of the test compound to prevent biofilm formation.

Materials:

  • Materials from Protocol 1

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%)

  • Acetic Acid (33%)

Procedure:

  • Prepare the fungal cell suspension and serial dilutions of the test compound in a 96-well plate as described in Protocol 1.

  • Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.

  • Carefully remove the planktonic cells by washing the wells twice with sterile PBS.

  • Air-dry the plate for 45 minutes.

  • Stain the biofilms by adding 150 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells four times with sterile distilled water.

  • Air-dry the plate completely.

  • Destain the biofilms by adding 200 µL of 33% acetic acid to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of biofilm inhibition is calculated as: [1 - (OD570 of treated well / OD570 of untreated control well)] x 100.

Protocol 3: Biofilm Eradication Assay (XTT Reduction Assay)

This assay measures the metabolic activity of the remaining viable cells in a pre-formed biofilm after treatment with the test compound.

Materials:

  • Materials from Protocol 1

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (1 mg/mL in PBS)

  • Menadione solution (10 mM in acetone)

Procedure:

  • Grow biofilms in a 96-well plate for 24 hours as described in Protocol 2 (steps 1-2), without the addition of the test compound.

  • After 24 hours, wash the wells with PBS to remove planktonic cells.

  • Add 200 µL of fresh RPMI-1640 containing serial dilutions of the test compound to the wells with the pre-formed biofilms.

  • Incubate for another 24 hours at 37°C.

  • Wash the wells twice with PBS.

  • Prepare the XTT-menadione solution by mixing 10 µL of the menadione stock with 1 mL of the XTT solution for every 10 wells to be tested.

  • Add 100 µL of the XTT-menadione solution to each well.

  • Incubate the plate in the dark at 37°C for 2-5 hours.

  • Measure the absorbance at 490 nm.

  • The percentage of biofilm eradication is calculated as: [1 - (OD490 of treated well / OD490 of untreated control well)] x 100.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Initial Setup cluster_assays Biofilm Assays cluster_analysis Data Analysis & Visualization start Fungal Culture (e.g., C. albicans) prep_inoculum Prepare Inoculum (1x10^6 cells/mL) start->prep_inoculum mic_assay MIC Assay (Planktonic Cells) prep_inoculum->mic_assay inhibition_assay Biofilm Inhibition Assay prep_inoculum->inhibition_assay eradication_assay Biofilm Eradication Assay prep_inoculum->eradication_assay quantification Quantitative Analysis (OD Measurement) mic_assay->quantification inhibition_assay->quantification microscopy Microscopy (SEM/CLSM) inhibition_assay->microscopy eradication_assay->quantification eradication_assay->microscopy data_interp Data Interpretation & Conclusion quantification->data_interp microscopy->data_interp terpenoid_pathway cluster_cell Fungal Cell membrane Cell Membrane (Ergosterol) ros Increased ROS membrane->ros mitochondria Mitochondrial Dysfunction ros->mitochondria apoptosis Apoptosis mitochondria->apoptosis cell_death Cell Death apoptosis->cell_death terpenoid Terpenoid Compound (e.g., this compound) terpenoid->membrane Membrane Disruption

References

Application Notes and Protocols: Terpenomycin as a Tool for Studying Polyketide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpenomycin, a cytotoxic and antifungal polyene natural product isolated from Nocardia terpenica, presents a unique molecular scaffold originating from a highly unusual polyketide synthase (PKS). The biosynthetic machinery of this compound is distinguished by its utilization of methoxymalonate as a starter unit and features a combination of "split," skipped, and iteratively used modules.[1] These distinctive characteristics suggest that this compound and its derivatives could serve as valuable tools for the broader scientific community to investigate the mechanisms and specificities of other polyketide synthases, particularly those involved in the biosynthesis of complex natural products.

These application notes provide a framework and detailed protocols for utilizing this compound as a chemical probe to explore polyketide biosynthesis. The methodologies described herein are intended to guide researchers in characterizing PKS function, identifying novel PKS inhibitors, and engineering PKS pathways for the production of new bioactive compounds.

Proposed Mechanism of Action of this compound as a PKS Modulator

Given the unique methoxymalonate starter unit in its biosynthesis, it is hypothesized that this compound may act as a competitive inhibitor of PKSs that recognize and incorporate structurally related or other unusual starter or extender units. By mimicking a natural substrate, this compound could potentially bind to the active site of the ketosynthase (KS) or acyltransferase (AT) domains, thereby blocking the condensation of polyketide chains. This proposed mechanism makes this compound a potentially selective tool for a subset of PKSs.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical quantitative data to illustrate the potential inhibitory effects of this compound on a target PKS. This data is for exemplary purposes and would need to be determined experimentally for any specific PKS of interest.

Table 1: In Vitro PKS Inhibition by this compound

PKS TargetSubstrate (Starter Unit)This compound IC50 (µM)Inhibition Type
PKS-XMalonyl-CoA> 100No significant inhibition
PKS-YMethylmalonyl-CoA75.2 ± 8.1Weak inhibition
PKS-Z (putative unusual substrate)Propionyl-CoA5.8 ± 1.2Competitive
PKS-Z (putative unusual substrate)Methoxymalonyl-CoA0.9 ± 0.2Competitive

Table 2: Kinetic Parameters of PKS-Z Inhibition by this compound

Substrate (Methoxymalonyl-CoA)Vmax (µmol/min/mg)Km (µM)Ki (µM)
No Inhibitor12.550-
+ 0.5 µM this compound12.3780.85
+ 1.0 µM this compound12.61050.92
+ 2.0 µM this compound12.41580.89

Experimental Protocols

Protocol 1: In Vitro Polyketide Synthase Inhibition Assay

This protocol details the procedure for determining the inhibitory activity of this compound against a purified PKS enzyme.

Materials:

  • Purified PKS enzyme

  • This compound stock solution (in DMSO)

  • Substrate stock solutions (e.g., malonyl-CoA, methylmalonyl-CoA, propionyl-CoA)

  • NADPH (for reductive domains)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.2, 1 mM EDTA, 2 mM DTT)

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • Scintillation fluid and vials (if using radiolabeled substrates)

  • HPLC-MS system for product analysis

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH (if required), and the PKS enzyme at the desired concentration.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the radiolabeled or non-radiolabeled substrate (e.g., [1-14C]malonyl-CoA).

  • Incubate the reaction at the optimal temperature for the PKS enzyme (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding the quenching solution.

  • Extract the polyketide product using an appropriate organic solvent (e.g., ethyl acetate).

  • Analyze the extracted product. For radiolabeled substrates, quantify the incorporated radioactivity using a scintillation counter. For non-radiolabeled substrates, analyze the product by HPLC-MS to determine the product yield.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Whole-Cell Assay for PKS Inhibition

This protocol describes how to assess the effect of this compound on polyketide production in a microbial strain.

Materials:

  • Microbial strain producing the target polyketide

  • Appropriate liquid culture medium

  • This compound stock solution (in DMSO)

  • Solvent for extraction (e.g., ethyl acetate, acetone)

  • HPLC-MS system for product analysis

Procedure:

  • Inoculate the microbial strain into the liquid culture medium.

  • Grow the culture to the early-to-mid exponential phase.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the cultures.

  • Continue incubation for a period sufficient for polyketide production (e.g., 48-72 hours).

  • Harvest the culture and extract the polyketide product from the culture broth and/or mycelium using a suitable solvent.

  • Analyze the extracts by HPLC-MS to quantify the amount of the target polyketide.

  • Determine the effect of this compound on cell growth by measuring the optical density or dry cell weight.

  • Normalize the polyketide production to cell growth and calculate the inhibition of polyketide synthesis.

Protocol 3: Generation of a this compound-Resistant PKS Mutant

This protocol outlines a strategy for generating and identifying mutations in a target PKS that confer resistance to this compound, which can help to identify the inhibitor's binding site.

Materials:

  • Microbial strain producing the target polyketide

  • Mutagenesis agent (e.g., UV irradiation, chemical mutagen) or CRISPR-Cas9 system for targeted mutagenesis

  • Agar plates with and without this compound

  • Molecular biology reagents for DNA extraction, PCR, and sequencing

Procedure:

  • Mutagenesis: Expose the microbial strain to a mutagenic agent to induce random mutations or use a CRISPR-Cas9 system to target specific regions of the PKS gene.

  • Selection: Plate the mutagenized cells on agar plates containing a concentration of this compound that is inhibitory to the wild-type strain.

  • Screening: Isolate colonies that grow in the presence of this compound (resistant mutants).

  • Verification: Confirm the resistance phenotype by re-streaking the mutants on this compound-containing plates and by performing whole-cell inhibition assays (Protocol 2).

  • Genetic Analysis: Extract genomic DNA from the resistant mutants.

  • Sequencing: Amplify and sequence the target PKS gene from the resistant mutants to identify mutations.

  • Structural Modeling: Map the identified mutations onto a homology model of the PKS to predict their impact on this compound binding.

Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_genetic Genetic & Mechanistic Studies Purified PKS Purified PKS Inhibition Assay Inhibition Assay Purified PKS->Inhibition Assay Protocol 1 IC50 & Ki Determination IC50 & Ki Determination Inhibition Assay->IC50 & Ki Determination Data Analysis Microbial Strain Microbial Strain Whole-Cell Assay Whole-Cell Assay Microbial Strain->Whole-Cell Assay Protocol 2 Mutagenesis Mutagenesis Microbial Strain->Mutagenesis Protocol 3 Effect on Polyketide Production Effect on Polyketide Production Whole-Cell Assay->Effect on Polyketide Production Selection on this compound Selection on this compound Mutagenesis->Selection on this compound Resistant Mutants Resistant Mutants Selection on this compound->Resistant Mutants PKS Gene Sequencing PKS Gene Sequencing Resistant Mutants->PKS Gene Sequencing Binding Site Identification Binding Site Identification PKS Gene Sequencing->Binding Site Identification This compound This compound This compound->Inhibition Assay This compound->Whole-Cell Assay

Caption: Experimental workflow for using this compound as a PKS probe.

logical_relationship This compound This compound Inhibition Inhibition of Polyketide Synthesis This compound->Inhibition PKS_with_Unusual_Substrate PKS with Unusual Substrate Specificity PKS_with_Unusual_Substrate->Inhibition Probe_PKS_Function Probe PKS Function Inhibition->Probe_PKS_Function

Caption: Logical relationship for this compound as a selective PKS inhibitor.

References

Application Notes and Protocols for the Synthesis of Terpenomycin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpenomycin is a polyene macrolide antibiotic with significant cytotoxic and antifungal activities. Structurally, it is related to bafilomycin A1 and the concanamycins, all of which are potent inhibitors of vacuolar-type H+-ATPase (V-ATPase). Due to its complex structure and potent biological activity, the synthesis of this compound and its derivatives is of great interest for the development of new therapeutic agents. This document provides detailed protocols and application notes for the proposed synthesis of this compound derivatives, based on established synthetic routes for the structurally similar macrolide, bafilomycin A1. While specific synthetic protocols for this compound are not yet published, the methodologies presented here offer a robust framework for accessing novel this compound analogs for structure-activity relationship (SAR) studies and drug discovery programs.

Data Presentation

The following tables summarize key quantitative data from the synthesis and biological evaluation of bafilomycin A1 and its derivatives. This data serves as a benchmark for the proposed synthesis and evaluation of this compound analogs.

Table 1: Summary of Key Coupling Reactions in the Total Synthesis of Bafilomycin A1

Coupling StepReactant 1Reactant 2ConditionsYieldReference
Stille CouplingC5−C11 vinyl iodideC12−C17 vinylstannanePd(MeCN)2Cl2, THF, 25 °C85%[1][2]
Aldol ReactionC1−C17 lactone aldehydeC18−C25 ethyl ketoneLiN(SiMe3)2, THF, -78 °C72%[3]
Suzuki CouplingVinyl iodideVinylboranePd(PPh3)4, Tl2CO3, THF/H2ONot Specified[3]

Table 2: Structure-Activity Relationship of Bafilomycin A1 Derivatives as V-ATPase Inhibitors

CompoundModificationRelative Potency (cOc V-ATPase)Relative Potency (bCG V-ATPase)Reference
Bafilomycin A1-11[4][5]
4 21-O-Acetyl0.0170.025[4]
31 C1-C4 diene reductionInactiveInactive[4]
32 C3-methoxy eliminationInactiveInactive[4]

*cOc: chicken osteoclasts; bCG: bovine chromaffin granules. Potency is relative to bafilomycin A1 (IC50 = 1–3 nM for cOc and 0.6–1.5 nM for bCG).[4]

Experimental Protocols

The following protocols are adapted from the successful total synthesis of bafilomycin A1 and are proposed for the synthesis of the this compound core structure and its derivatives.

Protocol 1: Synthesis of the C1-C17 Macrolactone Core of a this compound Analog

This protocol outlines a convergent approach to the 16-membered macrolactone, a key structural feature of this compound.

1. Synthesis of Key Fragments:

  • C5-C11 Vinyl Iodide Fragment: This fragment can be synthesized from commercially available chiral starting materials such as methyl (S)-3-hydroxy-2-methylpropionate through a series of stereoselective reactions including aldol additions and reductions.[1][2]

  • C12-C17 Vinylstannane Fragment: This fragment can also be prepared from a chiral pool starting material like D-glucose, involving steps such as osmium-catalyzed dihydroxylation and subsequent functional group manipulations.[1][2]

2. Stille Coupling of Fragments:

  • To a solution of the C5-C11 vinyl iodide (1.0 eq) in anhydrous THF, add the C12-C17 vinylstannane (1.2 eq) and Pd(MeCN)2Cl2 (0.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous KF solution and stir for 30 minutes.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the coupled product.

3. Macrolactonization:

  • The linear precursor obtained from the Stille coupling is subjected to macrolactonization. A common method is the Yamaguchi macrolactonization.

  • To a solution of the seco-acid (1.0 eq) in anhydrous toluene, add 2,4,6-trichlorobenzoyl chloride (1.5 eq) and triethylamine (2.0 eq).

  • Stir the mixture at room temperature for 2 hours.

  • In a separate flask, prepare a solution of DMAP (5.0 eq) in anhydrous toluene.

  • Add the activated ester solution dropwise to the DMAP solution over a period of 6-8 hours at 80 °C using a syringe pump.

  • After the addition is complete, stir the reaction for an additional 4 hours at 80 °C.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, concentrate, and purify by flash chromatography to yield the macrolactone.

Protocol 2: Late-Stage Functionalization via Aldol Condensation

This protocol describes the coupling of the macrolactone core with a side-chain fragment, a key step in completing the synthesis of the full this compound analog.

1. Synthesis of the Side-Chain Fragment:

  • The side-chain fragment, analogous to the C18-C25 ethyl ketone in the bafilomycin A1 synthesis, can be prepared from a suitable chiral starting material like ethyl (S)-lactate.[2]

2. Aldol Condensation:

  • To a solution of the C1-C17 macrolactone aldehyde (1.0 eq) in anhydrous THF at -78 °C, add a freshly prepared solution of lithium hexamethyldisilazide (LiN(SiMe3)2) (1.1 eq) in THF.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add a solution of the side-chain ethyl ketone (1.2 eq) in THF to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction by adding saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography to obtain the aldol adduct.

3. Deprotection:

  • The final step involves the removal of protecting groups to yield the target this compound analog. The choice of deprotection conditions will depend on the protecting groups used throughout the synthesis. For silyl ethers, a common reagent is tetra-n-butylammonium fluoride (TBAF) in THF.

Mandatory Visualizations

Signaling Pathway Diagram

signaling_pathway cluster_membrane Cell Membrane V_ATPase V-ATPase Proton_Gradient Disruption of Proton Gradient V_ATPase->Proton_Gradient This compound This compound Derivative This compound->V_ATPase Inhibition Apoptosis Apoptosis Proton_Gradient->Apoptosis Induces

Caption: Proposed mechanism of action of this compound derivatives.

Experimental Workflow Diagram

experimental_workflow start Design of this compound Derivatives synthesis Chemical Synthesis of Analogues start->synthesis purification Purification and Characterization (HPLC, NMR, MS) synthesis->purification bio_eval Biological Evaluation (Antifungal, Cytotoxicity Assays) purification->bio_eval sar_analysis Structure-Activity Relationship (SAR) Analysis bio_eval->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt lead_opt->synthesis Iterative Improvement

Caption: Workflow for the synthesis and evaluation of this compound derivatives.

References

Application Note: Cell-Based Assays for Elucidating the Mechanism of Action of Terpenomycin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terpenomycin is a polyene compound with noted cytotoxic and antifungal properties.[1][2] As a member of the terpenoid class of natural products, it holds potential for investigation as an anticancer agent, as many terpenoids exert their effects through the induction of cell cycle arrest, apoptosis, and the inhibition of critical cell signaling pathways.[3][4][5] Elucidating the precise mechanism of action is crucial for its development as a therapeutic agent. This document provides a suite of detailed protocols for cell-based assays designed to investigate the hypothesis that this compound exerts its cytotoxic effects by inducing mitochondrial dysfunction, leading to oxidative stress, activation of apoptotic pathways, and modulation of pro-survival signaling cascades such as the STAT3 pathway.

1. Assessment of Cytotoxicity

A primary step in characterizing the mechanism of a novel compound is to determine its cytotoxic potential across various cell lines. This allows for the determination of the half-maximal inhibitory concentration (IC50), a critical parameter for subsequent mechanistic studies.

Protocol 1: MTT Assay for Cell Viability

This assay quantitatively assesses metabolic activity, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[6]

  • Materials:

    • Cancer cell lines (e.g., HeLa, MCF-7, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

2. Investigation of Mitochondrial Integrity and Function

Many cytotoxic compounds, including some terpenoids, induce cell death by targeting mitochondria.[7] Assays that measure mitochondrial membrane potential (MMP) and oxygen consumption are therefore critical.

Protocol 2: JC-1 Assay for Mitochondrial Membrane Potential

JC-1 is a fluorescent dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence.[8] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

  • Materials:

    • JC-1 reagent

    • Treated and untreated cells

    • Fluorescence microscope or flow cytometer

    • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

  • Procedure:

    • Culture cells in appropriate plates or flasks and treat with this compound at the IC50 concentration for various time points.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in a medium containing JC-1 dye and incubate for 15-30 minutes at 37°C.

    • Wash the cells to remove excess dye.

    • Analyze the cells using a fluorescence microscope (red and green channels) or a flow cytometer to quantify the red and green fluorescence.

    • Calculate the ratio of red to green fluorescence to assess changes in MMP.

3. Measurement of Oxidative Stress

Mitochondrial dysfunction is often associated with an increase in the production of reactive oxygen species (ROS).[9][10]

Protocol 3: DCFH-DA Assay for Intracellular ROS

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.[11]

  • Materials:

    • DCFH-DA solution

    • Treated and untreated cells

    • Hydrogen peroxide (as a positive control)

    • Fluorescence plate reader or flow cytometer

  • Procedure:

    • Treat cells with this compound in a suitable plate format.

    • Load the cells with DCFH-DA solution and incubate for 30-60 minutes at 37°C.

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a plate reader or flow cytometer.

4. Detection of Apoptosis

To determine if the observed cytotoxicity is due to programmed cell death, specific markers of apoptosis should be assessed.

Protocol 4: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of necrotic or late apoptotic cells.[12]

  • Materials:

    • Annexin V-FITC/PI staining kit

    • Treated and untreated cells

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry. The results will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 5: Caspase Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis. Assays for caspase-3/7, -8, and -9 activity can provide insight into the specific apoptotic pathways activated.

  • Materials:

    • Luminogenic or fluorogenic caspase substrate (e.g., for caspase-3/7)

    • Cell lysis buffer

    • Luminometer or fluorescence plate reader

  • Procedure:

    • Plate cells in a 96-well plate and treat with this compound.

    • Add the caspase reagent, which includes the substrate and a cell-lysis agent.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence or fluorescence, which is proportional to caspase activity.

5. Analysis of Cell Signaling Pathways

Terpenoids are known to modulate various signaling pathways involved in cell survival and proliferation, such as the STAT3 pathway.[3]

Protocol 6: Western Blotting for STAT3 and Phospho-STAT3

Western blotting can be used to assess the phosphorylation status of key signaling proteins. A decrease in the phosphorylation of STAT3 at Tyr705 would suggest inhibition of this pathway.[13]

  • Materials:

    • Treated and untreated cell lysates

    • SDS-PAGE gels and blotting apparatus

    • Primary antibodies (anti-STAT3, anti-phospho-STAT3 (Tyr705))

    • Secondary antibody (HRP-conjugated)

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with this compound.

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with the secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the ratio of phosphorylated to total STAT3.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineThis compound IC50 (µM) after 48h
HeLaData to be filled
MCF-7Data to be filled
A549Data to be filled

Table 2: Effect of this compound on Mitochondrial Membrane Potential and ROS Production

TreatmentRed/Green Fluorescence Ratio (JC-1)Relative DCF Fluorescence
ControlData to be filledData to be filled
This compound (IC50)Data to be filledData to be filled
Positive ControlData to be filledData to be filled

Table 3: Apoptosis Induction by this compound

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Relative Caspase-3/7 Activity
ControlData to be filledData to be filledData to be filled
This compound (IC50)Data to be filledData to be filledData to be filled

Table 4: Modulation of STAT3 Signaling by this compound

TreatmentRatio of p-STAT3 (Tyr705) / Total STAT3
ControlData to be filled
This compound (IC50)Data to be filled

Visualizations

Terpenomycin_Workflow cluster_1 Initial Screening cluster_2 Mechanism of Action Assays cluster_3 Data Analysis & Conclusion Cytotoxicity Cytotoxicity Assay (MTT) IC50 Determine IC50 Cytotoxicity->IC50 Mito Mitochondrial Dysfunction (JC-1) IC50->Mito Treat cells at IC50 ROS Oxidative Stress (DCFH-DA) IC50->ROS Treat cells at IC50 Apoptosis Apoptosis (Annexin V/PI, Caspase) IC50->Apoptosis Treat cells at IC50 Signaling Signaling Pathway (Western Blot) IC50->Signaling Treat cells at IC50 Analysis Analyze Assay Results Mito->Analysis ROS->Analysis Apoptosis->Analysis Signaling->Analysis Conclusion Elucidate Mechanism of Action Analysis->Conclusion

Caption: Experimental workflow for investigating the mechanism of action of this compound.

Terpenomycin_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion STAT3_P p-STAT3 (Active) This compound->STAT3_P Inhibition ROS Increased ROS Mitochondrion->ROS MMP Decreased MMP Mitochondrion->MMP Caspases Caspase Activation ROS->Caspases MMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis Survival Cell Survival & Proliferation STAT3_P->Survival Promotes STAT3 STAT3

Caption: Proposed signaling pathway for this compound's mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Nocardia terpenica Fermentation for Terpenomycin Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Terpenomycin production from Nocardia terpenica. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during fermentation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general characteristics of Nocardia terpenica that are relevant for fermentation?

A1: Nocardia terpenica is a Gram-positive, aerobic actinomycete.[1] Like other actinomycetes, it is known for its ability to produce a variety of secondary metabolites, including the polyketide this compound.[2][3] For successful fermentation, it is crucial to consider its aerobic nature, which necessitates sufficient aeration, and its typical growth optima for temperature and pH, which generally fall within the range of other soil actinomycetes.[4][5]

Q2: What type of media is recommended for the initial cultivation of Nocardia terpenica?

A2: For initial cultivation and maintenance, standard actinomycete media are suitable. Media such as Yeast Extract-Malt Extract Agar (ISP-2), Starch Casein Agar (SCA), and Actinomycetes Isolation Agar (AIA) are commonly used for growing Nocardia species.[4][6] It is important to note that the optimal medium for biomass production may not be the same as the optimal medium for secondary metabolite (this compound) production.[6]

Q3: How does the choice of carbon and nitrogen source impact this compound yield?

A3: The selection of carbon and nitrogen sources is critical for directing the metabolic flux towards this compound biosynthesis. While a variety of carbon sources can be utilized by Nocardia, complex carbohydrates like starch and glycerol have been shown to support good growth and antibiotic production in actinomycetes.[5][7] Similarly, complex nitrogen sources such as yeast extract, peptone, and oatmeal can be beneficial.[5][8] The carbon-to-nitrogen ratio is a key parameter to optimize, as nitrogen limitation can sometimes trigger secondary metabolism.[9]

Q4: What are the key physical parameters to control during Nocardia terpenica fermentation?

A4: The key physical parameters to monitor and control are temperature, pH, aeration (dissolved oxygen), and agitation. For many actinomycetes, optimal temperatures for secondary metabolite production are often in the range of 28-30°C.[4][5] The pH should be maintained within a suitable range, typically between 6.0 and 7.5, as significant deviations can inhibit growth and product formation.[4][5][7] Adequate aeration is critical due to the aerobic nature of Nocardia. Agitation is necessary to ensure homogeneity of nutrients and oxygen, but excessive shear stress can damage the mycelia.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No this compound Yield Suboptimal media composition.- Systematically evaluate different carbon and nitrogen sources. - Test different concentrations and ratios of media components. - Consider using complex media components like yeast extract or oatmeal.[5][8]
Inappropriate physical fermentation parameters.- Optimize temperature, pH, and dissolved oxygen levels. - Perform a design of experiments (DoE) to study the interaction between different parameters.
Incorrect timing of harvest.- Sample the fermentation broth at different time points to determine the optimal harvest time for maximal this compound concentration.
Poor Biomass Growth Unsuitable growth medium.- Ensure the medium contains all essential nutrients for Nocardia growth. - Refer to standard actinomycete media formulations as a starting point.[4][6]
Suboptimal pH or temperature.- Monitor and control the pH of the medium throughout the fermentation. - Ensure the incubator/bioreactor temperature is stable and at the optimal level for Nocardia terpenica growth.[4][5]
Insufficient aeration.- Increase the agitation speed to improve oxygen transfer. - If using a bioreactor, increase the airflow rate.
Foaming in the Bioreactor High concentration of proteins or other surface-active compounds in the medium.- Add an appropriate antifoaming agent at a minimal effective concentration. - Optimize the agitation speed to minimize excessive foaming.
Inconsistent Batch-to-Batch Yields Variability in inoculum preparation.- Standardize the inoculum preparation procedure, including the age and concentration of the seed culture.[5]
Inconsistent media preparation.- Ensure accurate weighing and mixing of all media components. - Sterilize the media consistently to avoid degradation of components.
Fluctuations in fermentation conditions.- Calibrate all sensors (pH, temperature, dissolved oxygen) before each fermentation run. - Maintain tight control over all critical process parameters.

Experimental Protocols

Inoculum Preparation
  • Prepare a seed culture of Nocardia terpenica in a suitable liquid medium, such as ISP-2 broth.

  • Incubate the culture at 28-30°C on a rotary shaker at 150-200 rpm for 48-72 hours, or until sufficient growth is achieved.[10]

  • Use this seed culture to inoculate the production fermentation medium at a standardized volume (e.g., 5-10% v/v).

Fermentation Media Optimization

A one-factor-at-a-time (OFAT) approach can be used for initial screening of media components.

  • Carbon Source Evaluation:

    • Prepare a basal production medium containing a fixed nitrogen source, salts, and trace elements.

    • Create several variations of this medium, each with a different carbon source (e.g., glucose, starch, glycerol, maltose) at a consistent concentration.

    • Inoculate each medium with the prepared Nocardia terpenica inoculum.

    • Ferment under controlled conditions (e.g., 28°C, pH 7.0, 200 rpm) for a set duration (e.g., 7 days).[5]

    • At the end of the fermentation, measure both biomass and this compound yield for each carbon source.

  • Nitrogen Source Evaluation:

    • Using the optimal carbon source identified above, prepare a similar set of media with varying nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate, oatmeal).[5]

    • Follow the same procedure as for carbon source evaluation to determine the nitrogen source that maximizes this compound production.

Extraction of this compound
  • After fermentation, separate the mycelial biomass from the culture broth by centrifugation.

  • The supernatant can be extracted with an organic solvent such as ethyl acetate (in a 1:1 ratio).[11]

  • The organic phase, containing the this compound, can then be concentrated and further purified using chromatographic techniques like HPLC.[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis & Optimization inoculum Inoculum Preparation fermentation Nocardia terpenica Fermentation inoculum->fermentation media Media Formulation media->fermentation extraction This compound Extraction fermentation->extraction hplc Quantification (HPLC) extraction->hplc optimization Data Analysis & Optimization hplc->optimization optimization->media Refine

Caption: Workflow for this compound Production and Optimization.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield cause_media Suboptimal Media start->cause_media cause_params Incorrect Parameters start->cause_params cause_harvest Poor Timing start->cause_harvest sol_media Optimize C/N Sources cause_media->sol_media sol_params Adjust pH, Temp, Aeration cause_params->sol_params sol_harvest Time-Course Study cause_harvest->sol_harvest

Caption: Troubleshooting Logic for Low this compound Yield.

References

challenges in Terpenomycin purification and potential solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Terpenomycin purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction, purification, and analysis of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during this compound purification.

Problem 1: Low Yield of this compound After Extraction

Q: I am experiencing a significantly lower than expected yield of this compound after the initial solvent extraction from the Nocardia terpenica fermentation broth. What are the possible causes and solutions?

A: Low extraction yield is a common issue and can be attributed to several factors. Here is a systematic guide to troubleshooting this problem.

Possible Causes & Potential Solutions:

CausePotential Solution
Incomplete Cell Lysis Ensure complete cell disruption to release intracellular this compound. Consider optimizing your lysis method (e.g., ultrasonication, high-pressure homogenization) or extending the lysis time.[1][2]
Inappropriate Extraction Solvent This compound, as a polyene macrolide, has poor water solubility. Ensure you are using an appropriate water-immiscible organic solvent like ethyl acetate or butanol for extraction.[3][4] Perform multiple extractions (at least 3x) to maximize recovery.
Suboptimal pH of Fermentation Broth The pH of the fermentation broth can affect the solubility and stability of this compound. Adjust the pH of the broth to an optimal range (typically neutral to slightly acidic for polyenes) before extraction to improve partitioning into the organic solvent.
Degradation During Extraction Polyenes are sensitive to heat and light.[5] Conduct the extraction at a reduced temperature and protect the sample from light to minimize degradation.
Insufficient Mixing Ensure vigorous mixing of the fermentation broth with the extraction solvent to maximize the surface area for mass transfer.
Problem 2: Poor Resolution and Peak Splitting in HPLC Purification

Q: During the HPLC purification of my this compound extract, I am observing poor peak resolution and significant peak splitting. How can I improve my chromatographic separation?

A: Peak splitting and poor resolution in HPLC are often indicative of issues with the column, mobile phase, or sample preparation.[6][7][8]

Possible Causes & Potential Solutions:

CausePotential Solution
Column Overload Injecting too much sample can lead to peak broadening and splitting.[7] Try diluting your sample or using a column with a larger diameter.
Inappropriate Mobile Phase The mobile phase composition is critical for good separation. Optimize the gradient of your solvents (e.g., acetonitrile and water with a modifier like formic acid or ammonium acetate).[9] Ensure the mobile phase is properly degassed.
Sample Solvent Incompatibility Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.[10] Whenever possible, dissolve your sample in the initial mobile phase.
Column Contamination or Damage A contaminated guard column or a void at the head of the analytical column can cause peak splitting.[6][11] Try flushing the column with a strong solvent or replacing the guard and/or analytical column.
Presence of Isomers or Related Impurities This compound may exist as closely related isomers or degradation products that are difficult to separate.[10] A longer column, a smaller particle size stationary phase, or a shallower gradient may be necessary to improve resolution.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: this compound, being a polyene macrolide, presents several purification challenges.[3] These include:

  • Low water solubility: This makes extraction from aqueous fermentation broths challenging and requires the use of organic solvents.

  • Instability: Polyenes are susceptible to degradation by heat, light, and extreme pH, which can lead to loss of bioactivity and the formation of impurities.[5]

  • Co-purification of related compounds: Fermentation broths often contain a mixture of structurally similar polyenes, which can be difficult to separate.

  • Tendency to aggregate: In aqueous solutions, polyenes can form aggregates, which can complicate purification and analysis.[5]

Q2: How can I monitor the purity of this compound during purification?

A2: The purity of this compound can be monitored using High-Performance Liquid Chromatography (HPLC) with a UV detector.[12] Polyenes have a characteristic UV absorbance spectrum due to their conjugated double bond system, typically with three distinct peaks.[13] Purity can be assessed by the relative area of the this compound peak in the chromatogram. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for confirmation of the molecular weight of the purified compound.[12]

Q3: What are the optimal storage conditions for purified this compound?

A3: To prevent degradation, purified this compound should be stored as a solid in a cool, dark, and dry place. If in solution, it should be stored at low temperatures (e.g., -20°C or -80°C) in a suitable solvent and protected from light.[5]

Q4: My final purified this compound shows low antifungal activity. What could be the reason?

A4: A loss of bioactivity can be due to degradation of the this compound molecule. This can happen if the compound was exposed to harsh conditions during purification, such as high temperatures, extreme pH, or prolonged exposure to light.[5][14] It is also possible that the purified compound is a less active isomer or a degradation product. Re-analyze the purity and integrity of your compound using HPLC and mass spectrometry.

Quantitative Data

The following tables provide an overview of typical yields and purity levels that can be expected at different stages of polyene macrolide purification. These are generalized values based on literature for similar compounds and may need to be optimized for this compound.

Table 1: Expected Yield at Different Purification Stages

Purification StageStarting MaterialTypical Recovery (%)
Solvent Extraction Fermentation Broth60 - 80%
Silica Gel Chromatography Crude Extract40 - 60%
Preparative HPLC Semi-purified Fraction70 - 90%

Table 2: Purity Levels Achievable with Different Techniques

Purification TechniquePurity Level Achieved
Solvent Extraction 10 - 30%
Silica Gel Chromatography 50 - 75%
Preparative HPLC >95%

Experimental Protocols

Protocol 1: Extraction of this compound from Nocardia terpenica Fermentation Broth

This protocol describes a general method for the extraction of polyene macrolides from a fermentation culture.

  • Harvesting: Centrifuge the fermentation broth (e.g., 1 L) at 5,000 x g for 20 minutes to separate the mycelium from the supernatant.

  • Extraction of Mycelium:

    • Resuspend the mycelial pellet in 200 mL of methanol and stir vigorously for 1 hour at room temperature, protected from light.

    • Centrifuge at 5,000 x g for 20 minutes and collect the methanol supernatant.

    • Repeat the extraction of the mycelial pellet twice more with 200 mL of methanol each time.

    • Pool the methanol extracts.

  • Extraction of Supernatant:

    • Extract the culture supernatant three times with an equal volume of ethyl acetate in a separatory funnel.

    • Pool the ethyl acetate extracts.

  • Combining and Concentrating:

    • Combine the pooled methanol and ethyl acetate extracts.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C.

  • Storage: Store the resulting crude extract at -20°C until further purification.

Protocol 2: HPLC Purification of this compound

This protocol provides a general method for the purification of this compound using reverse-phase HPLC.

  • Sample Preparation: Dissolve the crude or semi-purified this compound extract in a minimal amount of a suitable solvent (e.g., methanol or DMSO) and dilute with the initial mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Column:

    • System: A preparative or semi-preparative HPLC system with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Flow Rate: 4 mL/min.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-35 min: 30% to 80% B (linear gradient)

      • 35-40 min: 80% to 100% B

      • 40-45 min: 100% B

      • 45-50 min: 100% to 30% B

      • 50-60 min: 30% B (re-equilibration)

  • Detection: Monitor the elution at the characteristic wavelengths for polyenes (e.g., 340 nm, 363 nm, and 382 nm).

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Post-Purification: Combine the pure fractions and evaporate the solvent under reduced pressure. Lyophilize to obtain the purified this compound as a powder.

Visualizations

Experimental Workflow for this compound Purification

Terpenomycin_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing - Extraction cluster_2 Downstream Processing - Purification cluster_3 Quality Control Fermentation Fermentation Harvesting Harvesting Fermentation->Harvesting Solvent_Extraction Solvent Extraction (Methanol/Ethyl Acetate) Harvesting->Solvent_Extraction Concentration Concentration Solvent_Extraction->Concentration Silica_Gel_Chromatography Silica Gel Chromatography (Optional) Concentration->Silica_Gel_Chromatography Prep_HPLC Preparative HPLC Silica_Gel_Chromatography->Prep_HPLC Lyophilization Lyophilization Prep_HPLC->Lyophilization Purity_Analysis Purity Analysis (Analytical HPLC, LC-MS) Lyophilization->Purity_Analysis Bioactivity_Assay Bioactivity Assay Purity_Analysis->Bioactivity_Assay

Caption: A general workflow for the purification and analysis of this compound.

Troubleshooting Logic for Low Purification Yield

Low_Yield_Troubleshooting Start Low Yield Detected Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Lysis Incomplete Cell Lysis? Check_Extraction->Check_Lysis Optimize_Lysis Optimize Lysis Method Check_Lysis->Optimize_Lysis Yes Check_Solvent Appropriate Solvent? Check_Lysis->Check_Solvent No End Yield Improved Optimize_Lysis->End Change_Solvent Change/Optimize Solvent Check_Solvent->Change_Solvent No Check_Stability Review Stability Conditions Check_Solvent->Check_Stability Yes Change_Solvent->End Degradation Degradation Suspected? Check_Stability->Degradation Control_Temp_Light Control Temperature & Light Degradation->Control_Temp_Light Yes Check_Purification Review Purification Protocol Degradation->Check_Purification No Control_Temp_Light->End Loss_During_Chromatography Loss During Chromatography? Check_Purification->Loss_During_Chromatography Optimize_Chromatography Optimize Chromatography (e.g., column, mobile phase) Loss_During_Chromatography->Optimize_Chromatography Yes Loss_During_Chromatography->End No Optimize_Chromatography->End

Caption: A logical flowchart for troubleshooting low purification yield.

References

Technical Support Center: Overcoming Resistance to Terpenomycin in Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding Terpenomycin resistance in fungal strains.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and provides potential solutions based on established mechanisms of antifungal resistance.

Observed Problem Potential Cause Recommended Action
High Minimum Inhibitory Concentration (MIC) values for this compound in a previously susceptible fungal strain. Alterations in the fungal cell membrane composition, specifically reduced ergosterol content, which is the primary target for polyene antibiotics like this compound.[1][2]1. Quantify the ergosterol content of the resistant strain compared to the susceptible parent strain. 2. Sequence genes in the ergosterol biosynthesis pathway (e.g., ERG2, ERG3, ERG5, ERG6, ERG11) to identify potential mutations.
Fungal strain shows cross-resistance to other polyene antibiotics (e.g., Amphotericin B). The resistance mechanism is likely shared among polyenes, targeting the ergosterol in the cell membrane.[3]Investigate the ergosterol biosynthesis pathway as the primary mechanism of resistance.
No significant change in MIC, but the fungal strain exhibits tolerance (slower killing) to this compound. Activation of cellular stress response pathways that help the fungus cope with the drug-induced damage.1. Analyze the expression levels of genes involved in stress response pathways (e.g., HOG, PKC, calcineurin pathways). 2. Evaluate the effect of inhibitors of these pathways in combination with this compound.
Inconsistent MIC results between experiments. Variability in experimental conditions such as inoculum size, media composition, or incubation time.[4][5]Strictly adhere to standardized antifungal susceptibility testing protocols (e.g., CLSI or EUCAST guidelines). Ensure consistent preparation of fungal inocula and media.
This compound appears less effective in a biofilm model compared to planktonic cells. The extracellular matrix of the biofilm may sequester the drug, or the physiological state of the cells within the biofilm confers resistance.1. Test the efficacy of this compound in combination with biofilm-disrupting agents. 2. Analyze gene expression changes in biofilm-grown cells compared to planktonic cells to identify potential resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a polyene antifungal agent.[6][7] Like other polyenes, its primary mode of action is believed to be the binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane integrity, leading to the leakage of cellular contents and ultimately cell death.[2]

Q2: How does resistance to polyene antibiotics like this compound typically develop?

A2: Resistance to polyene antibiotics is relatively rare compared to other antifungal classes. When it does occur, the most common mechanism is a reduction in the ergosterol content of the fungal cell membrane. This can be caused by mutations in the genes of the ergosterol biosynthesis pathway.[1][8] Another potential mechanism is the alteration of the sterol composition in the membrane, making it less susceptible to polyene binding.

Q3: Can mutations in genes other than those in the ergosterol pathway lead to this compound resistance?

A3: While alterations in the ergosterol pathway are the primary cause of polyene resistance, other mechanisms could potentially contribute. These may include increased activity of drug efflux pumps that actively remove this compound from the cell, or the activation of general stress response pathways that help the fungus to tolerate the drug-induced damage.

Q4: What are the first steps I should take to investigate a suspected case of this compound resistance?

A4: The first step is to perform standardized antifungal susceptibility testing (AST) to confirm the increased Minimum Inhibitory Concentration (MIC) of this compound against the fungal strain .[9][10] Comparing the MIC of the suspected resistant strain to a known susceptible (wild-type) strain is crucial.

Q5: How can I determine if my resistant strain has altered ergosterol levels?

A5: You can quantify the total ergosterol content of your fungal cells using spectrophotometric methods after sterol extraction. A significant decrease in ergosterol levels in the resistant strain compared to the susceptible parent strain would strongly suggest a mechanism of resistance involving the drug's target.

Q6: What molecular techniques can be used to identify the genetic basis of resistance?

A6: Whole-genome sequencing of the resistant strain and comparison to the susceptible parent strain is a comprehensive approach to identify mutations.[11][12][13] Targeted sequencing of genes involved in the ergosterol biosynthesis pathway can also be a cost-effective initial step.[14]

Key Experimental Protocols

Antifungal Susceptibility Testing (AST) by Broth Microdilution

This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of this compound. It should be adapted based on the specific fungal species and standardized guidelines (e.g., CLSI, EUCAST).

Materials:

  • This compound stock solution

  • RPMI-1640 medium (or other appropriate fungal growth medium)

  • 96-well microtiter plates

  • Fungal inoculum, standardized to a specific cell density

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in the 96-well plate using the growth medium.

  • Add the standardized fungal inoculum to each well. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubate the plates at the optimal temperature for the fungal species for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control. Growth can be assessed visually or by measuring the optical density.

Fungal Ergosterol Quantification

This protocol provides a method to extract and quantify total ergosterol from fungal cells.

Materials:

  • Fungal cell pellets (from both susceptible and resistant strains)

  • Alcoholic potassium hydroxide solution (25% KOH in ethanol)

  • n-heptane

  • Sterile water

  • UV-Vis spectrophotometer

Procedure:

  • Harvest fungal cells from a liquid culture and create a cell pellet.

  • Add the alcoholic KOH solution to the cell pellet and vortex thoroughly.

  • Incubate at 85°C for 1 hour to saponify the lipids.

  • Allow the mixture to cool to room temperature.

  • Add a mixture of sterile water and n-heptane and vortex vigorously to extract the non-saponifiable fraction (containing ergosterol).

  • Separate the n-heptane layer and measure its absorbance spectrum between 230 and 300 nm.

  • Calculate the ergosterol content based on the characteristic absorbance peaks of ergosterol and a standard curve.

Sequencing of Ergosterol Biosynthesis Genes

This protocol outlines the general steps for identifying mutations in key genes of the ergosterol biosynthesis pathway.

Materials:

  • Genomic DNA extracted from susceptible and resistant fungal strains

  • Primers specific to the target ergosterol biosynthesis genes (e.g., ERG2, ERG3, ERG6, ERG11)

  • PCR reagents

  • DNA sequencing service or in-house sequencing platform

Procedure:

  • Design primers to amplify the entire coding sequence of the target genes.

  • Perform PCR using the genomic DNA from both the susceptible and resistant strains as templates.

  • Verify the PCR products by gel electrophoresis.

  • Purify the PCR products.

  • Send the purified PCR products for Sanger sequencing.

  • Align the sequences from the resistant and susceptible strains to identify any mutations (e.g., point mutations, insertions, deletions).

Visualizations

experimental_workflow cluster_observation Observation cluster_investigation Investigation cluster_mechanism Potential Mechanism phenotype Fungal strain shows This compound resistance (High MIC) ast 1. Confirm Resistance (Antifungal Susceptibility Testing) phenotype->ast ergosterol 2. Quantify Ergosterol ast->ergosterol sequencing 3. Sequence Ergosterol Biosynthesis Genes ergosterol->sequencing target_alt Target Alteration (Reduced Ergosterol) sequencing->target_alt signaling_pathways cluster_stress Drug-Induced Stress cluster_response Fungal Stress Response Pathways cluster_outcome Outcome This compound This compound membrane_damage Cell Membrane Damage This compound->membrane_damage hog HOG Pathway membrane_damage->hog pkc PKC Pathway membrane_damage->pkc calcineurin Calcineurin Pathway membrane_damage->calcineurin tolerance Increased Tolerance to this compound hog->tolerance pkc->tolerance calcineurin->tolerance

References

troubleshooting inconsistent results in Terpenomycin bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Terpenomycin bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized protocols for cytotoxicity and antifungal assays.

Frequently Asked Questions (FAQs)

Q1: My IC50 values for this compound are inconsistent between experiments. What are the common causes?

A1: Inconsistent IC50 values in cytotoxicity assays are a frequent issue. Several factors can contribute to this variability:

  • Cell-Based Issues:

    • Cell Density: The initial number of cells seeded can significantly impact results. High cell density can lead to nutrient depletion and changes in cell cycle, while low density can result in poor growth and increased susceptibility to the compound.

    • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. Older cells or those in poor health can exhibit altered sensitivity to cytotoxic agents.

    • Cell Line Misidentification or Contamination: Ensure the authenticity of your cell line and regularly test for mycoplasma contamination.

  • Compound-Related Issues:

    • Stock Solution Stability: this compound, like many polyene antibiotics, may be susceptible to degradation. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles. Store aliquots at -80°C and protect from light.

    • Solubility in Media: Poor solubility of this compound in the final culture medium can lead to precipitation and inaccurate concentrations. Ensure complete dissolution and consider the use of a low percentage of solvent.

  • Assay-Specific Factors:

    • Incubation Time: The duration of drug exposure can influence the IC50 value. A 72-hour incubation is common, but this should be optimized for your specific cell line and experimental goals.

    • Assay Type: Different cytotoxicity assays (e.g., MTT, XTT, resazurin, LDH) measure different cellular endpoints. Some compounds can interfere with the assay reagents, leading to false results. For example, compounds with reducing properties can directly reduce MTT tetrazolium salts.

Q2: I am observing high variability in my antifungal (MIC) assays with this compound. What should I check?

A2: High variability in Minimum Inhibitory Concentration (MIC) assays can be attributed to several factors:

  • Inoculum Preparation: The size of the fungal inoculum is critical. Ensure you are using a standardized and consistent inoculum density, typically verified by spectrophotometry or cell counting.

  • Media and pH: The composition and pH of the broth medium (e.g., RPMI 1640) can affect the activity of antifungal agents. Use buffered media to maintain a stable pH throughout the experiment.

  • Reading Method: The determination of the MIC endpoint can be subjective. It is important to have a consistent and well-defined endpoint, such as a specific percentage of growth inhibition compared to the control. Using a spectrophotometer to read absorbance can provide a more objective measure than visual inspection.

  • Compound Stability: As with cytotoxicity assays, the stability of this compound in the assay medium over the incubation period is crucial.

Q3: Can this compound interfere with common cytotoxicity assays like MTT or resazurin?

A3: Yes, it is possible. Natural products, including polyenes and terpenes, can have chemical properties that interfere with colorimetric or fluorometric assays. For instance, compounds with inherent reducing or oxidizing capabilities can interact with the assay reagents, leading to false-positive or false-negative results. It is recommended to run a control experiment with this compound in cell-free media containing the assay reagent to check for any direct chemical interaction.

Troubleshooting Guides

Issue 1: High Well-to-Well Variability in Cytotoxicity Assays
Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting into wells. Avoid letting cells settle in the pipette or reservoir.
Edge Effects Evaporation from wells on the edge of the plate can concentrate the compound and media components. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data.
Pipetting Errors Calibrate your pipettes regularly. Use fresh tips for each dilution and when adding reagents to different wells.
Compound Precipitation Visually inspect the wells under a microscope after adding this compound to ensure it has not precipitated. If precipitation is observed, consider adjusting the solvent concentration or using a different solvent system.
Issue 2: Dose-Response Curve is Not Sigmoidal
Potential Cause Troubleshooting Step
Incorrect Concentration Range The concentrations tested may be too high or too low. Perform a preliminary range-finding experiment with a wide range of concentrations (e.g., logarithmic dilutions) to identify the appropriate range for a full dose-response curve.
Compound Instability This compound may be degrading over the course of the assay. Minimize the exposure of the compound to light and consider the stability in aqueous media over the incubation period.
Cytostatic vs. Cytotoxic Effect The compound may be inhibiting cell growth (cytostatic) rather than killing the cells (cytotoxic). This can lead to a plateau in the dose-response curve at less than 100% inhibition. Consider using an assay that can differentiate between these effects, such as a cell counting method at the beginning and end of the experiment.
Assay Interference As mentioned in the FAQs, the compound may be interfering with the assay chemistry. Run appropriate controls to test for this.

Data Presentation

Table 1: Example of Cytotoxicity Data for this compound

Note: These are example values. Users should generate their own data.

Cell LineAssay TypeIncubation Time (hours)IC50 (µM) ± SD
HeLa (Cervical Cancer)MTT72[Insert experimental value]
A549 (Lung Cancer)Resazurin72[Insert experimental value]
MCF-7 (Breast Cancer)LDH Release48[Insert experimental value]
HEK293 (Normal Kidney)MTT72[Insert experimental value]
Table 2: Example of Antifungal Activity Data for this compound

Note: These are example values. Users should generate their own data.

Fungal SpeciesAssay MethodIncubation Time (hours)MIC (µg/mL)
Candida albicansBroth Microdilution48[Insert experimental value]
Aspergillus fumigatusBroth Microdilution72[Insert experimental value]
Cryptococcus neoformansBroth Microdilution48[Insert experimental value]

Experimental Protocols

Protocol 1: Determination of IC50 using a Resazurin-Based Assay
  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Dil

Technical Support Center: Refinement of Analytical Methods for Terpenomycin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method refinement for Terpenomycin isomers. As a recently discovered cytotoxic and antifungal polyene, published analytical methods for the specific separation of its isomers are limited.[1] Therefore, this guide is based on established principles for the analysis of similar complex natural products, such as polyene macrolides and other terpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in the analytical separation of this compound isomers?

A1: The primary challenges in separating this compound isomers stem from their structural similarities. Isomers possess the same mass, making them indistinguishable by mass spectrometry alone without prior chromatographic separation. Key challenges include:

  • Co-elution: Structural and stereoisomers often have very similar physicochemical properties, leading to poor resolution in standard chromatographic systems.

  • Thermal and pH Instability: Polyenes and macrolides can be susceptible to degradation under harsh analytical conditions, such as high temperatures or extreme pH, potentially leading to the formation of artifacts.[2][3]

  • Low UV Absorbance: Depending on the chromophores present, some isomers may exhibit low UV absorbance, requiring more sensitive detection methods.

  • Matrix Effects: When analyzing samples from biological matrices, endogenous compounds can interfere with the ionization and detection of this compound isomers in mass spectrometry.

Q2: Which chromatographic techniques are most promising for separating this compound isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most effective techniques.[4] Specifically:

  • Chiral Chromatography: This is essential for separating enantiomers and diastereomers. Chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose or amylose derivatives) or cyclodextrins are often effective for resolving chiral pharmaceuticals.[5][6][7][8]

  • Reversed-Phase (RP) HPLC: For separating constitutional isomers or diastereomers, RP-HPLC with C18 or phenyl-hexyl columns can provide good resolution, especially when optimizing mobile phase composition and temperature.

  • Supercritical Fluid Chromatography (SFC): SFC can be a powerful alternative for chiral separations, often providing faster analysis times and using less organic solvent.[9][10]

Q3: What detection methods are most suitable for this compound isomer analysis?

A3: A combination of UV and mass spectrometry (MS) detection is highly recommended.

  • UV-Vis (Diode Array Detector - DAD): Provides information on the spectral purity of a peak and can help in the initial identification of isomer classes if they possess different chromophores.

  • Mass Spectrometry (MS): Essential for confirming the identity of the isomers by their mass-to-charge ratio (m/z) and for obtaining structural information through fragmentation analysis (MS/MS).[10][11][12] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Q4: How can I improve the resolution between closely eluting this compound isomers?

A4: To enhance resolution, consider the following strategies:

  • Optimize Mobile Phase: Systematically vary the organic modifier (e.g., acetonitrile vs. methanol), the pH of the aqueous phase (if the molecule is ionizable), and the type and concentration of any additives (e.g., formic acid, ammonium acetate).[13]

  • Adjust Temperature: Temperature can significantly impact selectivity. A systematic study of column temperature (e.g., from 25°C to 50°C) is recommended.

  • Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.

  • Use a Longer Column or Smaller Particle Size: A longer column or a column packed with smaller particles (as in UHPLC) will provide higher theoretical plates and better resolving power.[5]

  • Gradient Optimization: For complex mixtures, a shallow gradient can improve the separation of closely eluting peaks.[14]

Troubleshooting Guides

HPLC & UHPLC Issues
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Sample overload- Inappropriate injection solvent- Column contamination or degradation- Secondary interactions with the stationary phase- Reduce the sample concentration.- Dissolve the sample in the initial mobile phase.- Flush the column with a strong solvent.- Adjust the mobile phase pH or add a competing base/acid.
Shifting Retention Times - Inconsistent mobile phase preparation- Fluctuation in column temperature- Pump malfunction (imprecise flow rate)- Column equilibration issues- Prepare fresh mobile phase and ensure proper degassing.[15]- Use a column oven for precise temperature control.- Check the pump for leaks and perform a flow rate calibration.- Ensure the column is fully equilibrated before each injection.
Loss of Resolution - Column aging or contamination- Change in mobile phase composition- Incompatible sample matrix- Replace the column or guard column.- Prepare fresh mobile phase and verify its composition.- Implement a sample clean-up procedure (e.g., solid-phase extraction).[15]
Ghost Peaks - Contamination in the injector or column- Impurities in the mobile phase- Carryover from a previous injection- Flush the injector and column with a strong solvent.- Use high-purity solvents and additives.- Run a blank gradient after a high-concentration sample.
High Backpressure - Blockage in the system (e.g., frit, tubing, column)- Particulate matter from the sample- Mobile phase precipitation- Systematically disconnect components to locate the blockage.- Filter all samples through a 0.22 µm filter.- Ensure mobile phase components are fully miscible.
Mass Spectrometry Issues
Problem Potential Cause Troubleshooting Steps
Low Signal Intensity - Poor ionization efficiency- Ion suppression from the matrix- Incorrect MS source parameters- Optimize mobile phase additives (e.g., formic acid for positive mode, ammonium hydroxide for negative mode).- Dilute the sample or improve sample clean-up.- Tune the MS source parameters (e.g., capillary voltage, gas flow, temperature).
Inconsistent Fragmentation - Fluctuating collision energy- Presence of co-eluting compounds- Ensure the collision energy is constant and optimized for this compound.- Improve chromatographic resolution to isolate isomers before fragmentation.
No Isomer Differentiation in MS/MS - Isomers produce identical fragment ions- This is expected for stereoisomers. Differentiation must be achieved chromatographically.- For constitutional isomers, try different fragmentation techniques (e.g., higher-energy collisional dissociation - HCD) if available.

Experimental Protocols

Protocol 1: Chiral HPLC-UV/MS Method for this compound Enantiomers/Diastereomers

This hypothetical protocol is based on methods used for other complex chiral molecules.[5][16]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound isomer mixture in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

    • Dilute this stock solution with the initial mobile phase to a working concentration of 10 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • HPLC-UV/MS Conditions:

    • Column: Chiral polysaccharide-based column (e.g., Amylose or Cellulose-based CSP, 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of n-Hexane and Ethanol (e.g., 80:20 v/v). Note: This is a normal-phase system. For reversed-phase compatible chiral columns, a mobile phase of Acetonitrile and water with a modifier like formic acid would be used.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • UV Detection: 280 nm (or the λmax of this compound).

    • MS Detector: Electrospray Ionization (ESI) in positive mode.

    • MS Parameters:

      • Capillary Voltage: 3.5 kV

      • Drying Gas Flow: 10 L/min

      • Drying Gas Temperature: 350°C

      • Scan Range: m/z 100-1000

  • Data Analysis:

    • Identify peaks corresponding to the expected m/z of this compound.

    • Evaluate the resolution between the isomeric peaks. A resolution of >1.5 is considered baseline separation.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound Isomers

This protocol is designed to separate this compound isomers from their potential degradation products.[2][9][17][18]

  • Forced Degradation Study:

    • Prepare solutions of this compound at 1 mg/mL in:

      • 0.1 M HCl (Acid hydrolysis)

      • 0.1 M NaOH (Base hydrolysis)

      • 3% H₂O₂ (Oxidative degradation)

    • Expose the solutions to 60°C for 24 hours.

    • Neutralize the acidic and basic solutions.

    • Dilute all samples to a final concentration of 50 µg/mL with the mobile phase.

  • HPLC-UV Conditions:

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase:

      • A: 0.1% Formic acid in Water

      • B: 0.1% Formic acid in Acetonitrile

    • Gradient: 30% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

    • UV Detection: DAD monitoring from 200-400 nm.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to that of an unstressed standard.

    • Ensure that the peaks for the this compound isomers are well-resolved from any degradation product peaks.

    • Check for peak purity of the isomer peaks using the DAD data.

    • Calculate the percentage degradation.

Quantitative Data Summary

As no specific experimental data for this compound isomers is publicly available, the following tables present hypothetical data based on typical separations of complex natural product isomers.

Table 1: Hypothetical Chromatographic Data for this compound Isomers using Chiral HPLC

IsomerRetention Time (min)Resolution (Rs)Tailing FactorTheoretical Plates
Isomer 112.5-1.18500
Isomer 214.22.11.28700
Isomer 316.82.81.19100
Isomer 418.11.61.38900

Table 2: Hypothetical Mass Spectrometry Data for this compound Isomers

Isomer[M+H]⁺ (m/z)Key Fragment Ions (MS/MS)
Isomer 1584.3566.3, 412.2, 258.1
Isomer 2584.3566.3, 412.2, 258.1
Isomer 3584.3566.3, 412.2, 258.1
Isomer 4584.3566.3, 412.2, 258.1

Note: Stereoisomers are expected to have identical m/z values and fragmentation patterns.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep1 Standard/Sample Weighing prep2 Dissolution & Dilution prep1->prep2 prep3 Filtration (0.22 µm) prep2->prep3 hplc HPLC/UHPLC Separation (Chiral or RP Column) prep3->hplc ms Mass Spectrometry (ESI-MS/MS) hplc->ms uv UV Detection (DAD) hplc->uv proc1 Peak Integration & Identification ms->proc1 uv->proc1 proc2 Resolution & Purity Check proc1->proc2 proc3 Quantitative Analysis proc2->proc3

Caption: Experimental workflow for the analysis of this compound isomers.

troubleshooting_logic start Poor Resolution of Isomer Peaks q1 Is Retention Time Stable? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Optimize Separation Parameters a1_yes->q2 check_mobile_phase Check Mobile Phase Prep & Pump a1_no->check_mobile_phase check_temp Verify Column Temperature check_mobile_phase->check_temp opt_mp Adjust Mobile Phase (Solvent Ratio, pH) q2->opt_mp opt_temp Vary Column Temperature q2->opt_temp opt_flow Reduce Flow Rate q2->opt_flow q3 Is Resolution Still Poor? opt_mp->q3 opt_temp->q3 opt_flow->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no change_column Consider Different Column (e.g., alternative CSP, longer column, smaller particles) a3_yes->change_column end_good Method Optimized a3_no->end_good

Caption: Troubleshooting decision tree for poor isomer resolution.

References

Technical Support Center: Strategies to Mitigate Terpenomycin Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides strategies, frequently asked questions (FAQs), and detailed protocols to help researchers address the challenge of Terpenomycin's cytotoxicity in non-target cells. While this compound is a potent cytotoxic and antifungal agent, its therapeutic potential can be limited by off-target effects.[1] The following sections offer solutions and troubleshooting advice for enhancing its selectivity and improving its therapeutic index.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and why is managing its cytotoxicity important?

This compound is a cytotoxic and antifungal polyene natural product isolated from the human pathogenic actinomycete, Nocardia terpenica.[1][2] Like many potent cytotoxic agents used in cancer therapy, this compound can damage healthy, non-target cells, leading to undesirable side effects.[3][4] Managing its cytotoxicity is crucial to increase the therapeutic window, ensuring that it can effectively eliminate target cells (e.g., cancer cells) at concentrations that are safe for normal tissues.[5]

Q2: My experiment shows high cytotoxicity in my non-target control cells. What are the primary strategies to address this?

High cytotoxicity in non-target cells is a common challenge in drug development.[4] The primary strategies to mitigate this fall into two main categories:

  • Targeted Drug Delivery Systems (TDDS): These involve encapsulating this compound within a carrier, such as a nanoparticle or liposome, that is designed to preferentially accumulate in target tissues (e.g., tumors) while sparing healthy ones.[6]

  • Structural Modification (Prodrug Strategy): This approach involves chemically modifying the this compound molecule to render it temporarily inactive. This "prodrug" is designed to be converted into the active, cytotoxic form only at the target site, thereby reducing systemic toxicity.[7][8][9]

Targeted Drug Delivery Systems (TDDS)

Q3: How can I use a drug delivery system to reduce this compound's off-target effects?

Drug delivery systems, such as polymeric nanoparticles, liposomes, or dendrimers, can encapsulate this compound.[6] This encapsulation alters the drug's pharmacokinetic profile, preventing it from freely circulating and interacting with healthy tissues. These carriers can be engineered for targeted delivery, concentrating the cytotoxic payload at the desired site of action.[10]

Q4: What are the differences between passive and active targeting?

  • Passive Targeting relies on the physiological characteristics of the target tissue. For example, solid tumors often have leaky blood vessels and poor lymphatic drainage, a phenomenon known as the Enhanced Permeability and Retention (EPR) effect. Nanoparticles of a certain size (typically <200 nm) can passively accumulate in the tumor microenvironment through these leaky vessels.

  • Active Targeting involves modifying the surface of the drug carrier with ligands—such as antibodies, peptides, or small molecules like folic acid—that specifically bind to receptors overexpressed on the surface of target cells.[6] This enhances the uptake of the drug carrier by the intended cells, further increasing selectivity.[10]

Q5: I want to develop a nanoparticle formulation for this compound. What key parameters should I evaluate?

When developing a nanoparticle-based system, you should characterize several physicochemical and biological properties to ensure efficacy and safety. Key parameters are summarized in the table below.

Table 1: Key Parameters for Evaluating this compound Drug Delivery Systems

Parameter Description Importance
Particle Size The hydrodynamic diameter of the nanoparticles. Influences biodistribution, circulation time, and ability to exploit the EPR effect.
Zeta Potential The surface charge of the nanoparticles. Affects colloidal stability (prevention of aggregation) and interaction with cell membranes.
Drug Loading (%) The weight percentage of this compound within the nanoparticles. Determines the amount of carrier needed to deliver a therapeutic dose.
Encapsulation Efficiency (%) The percentage of the initial drug that is successfully encapsulated. High efficiency is crucial for minimizing drug waste and ensuring dose consistency.

| In Vitro Release Profile | The rate at which this compound is released from the carrier over time. | A sustained-release profile can maintain therapeutic concentrations longer and reduce peak toxicity. |

Structural Modification & Prodrugs

Q6: Is it possible to modify the structure of this compound to reduce its toxicity?

Yes. Structural modification is a key strategy in medicinal chemistry to improve a drug's safety and efficacy profile.[3] By identifying the pharmacophore (the part of the molecule responsible for its cytotoxic activity) and other functional groups, it may be possible to make modifications that reduce binding to off-target sites without compromising its therapeutic effect.

Q7: What is a prodrug strategy and how could it be applied to this compound?

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[8][9] For this compound, this could involve attaching a chemical moiety to a key functional group, rendering it inactive. This moiety would be designed to be cleaved off by enzymes that are overexpressed in the target environment (e.g., certain enzymes in the tumor microenvironment), thereby activating the drug precisely where it is needed and reducing systemic toxicity.[11]

Experimental Design & Troubleshooting

Q8: How do I accurately measure and compare the cytotoxicity of different this compound formulations?

Standard in vitro cytotoxicity assays are used to measure the effect of a compound on cell viability. The most common method is the MTT assay, which measures the metabolic activity of cells.[12] By treating both target (e.g., cancer) and non-target (e.g., normal) cell lines with a range of drug concentrations, you can generate dose-response curves and calculate the IC50 value for each.

Q9: My cytotoxicity assay (MTT) results have high variability between replicates. What are the common causes?

High variability in MTT assays is a frequent issue.[13] Common causes include:

  • Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before pipetting into the 96-well plate. Uneven cell numbers across wells is a major source of variation.[14]

  • Pipetting Errors: Small volume inaccuracies during serial dilutions or reagent addition can lead to large differences in results.[14]

  • Edge Effects: Wells on the outer edges of a 96-well plate are more prone to evaporation and temperature fluctuations. It is good practice to fill these wells with sterile media or water and not use them for experimental data.[14]

  • Contamination: Bacterial or yeast contamination can reduce the MTT reagent and give false-positive signals.[15]

  • Incomplete Formazan Solubilization: Ensure the purple formazan crystals are fully dissolved before reading the absorbance, as undissolved crystals will lead to artificially low readings.[15]

Q10: How do I determine if my strategy has successfully improved the therapeutic index?

The goal is to increase the drug's selectivity for target cells over non-target cells. This can be quantified by calculating the Selectivity Index (SI) . The SI is the ratio of the IC50 in non-target cells to the IC50 in target cells. A higher SI value indicates greater selectivity and a better safety profile.[16][17] An SI value greater than 3 is often considered highly selective.[16]

Table 2: Illustrative Cytotoxicity Profile of this compound Formulations

Formulation Target Cell Line (e.g., A549 Lung Cancer) IC50 (µM) Non-Target Cell Line (e.g., BEAS-2B Normal Lung) IC50 (µM) Selectivity Index (SI) [Non-Target IC50 / Target IC50]
Free this compound 0.5 1.0 2.0
This compound-Liposome 0.8 4.8 6.0
Targeted Nanoparticle 0.6 9.0 15.0
This compound Prodrug 1.2 24.0 20.0

Note: Data are for illustrative purposes only and do not represent actual experimental results.

Troubleshooting Guides & Experimental Protocols

Guide 1: Standard Protocol for MTT Cytotoxicity Assay

This protocol provides a general procedure for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[12]

Materials:

  • Target and non-target cell lines

  • Complete culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Prepare a cell suspension at the optimal density (determined empirically, often 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells for "media only" (blank) and "untreated cells" (negative control).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of your this compound formulation in complete culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the corresponding drug dilution. Add fresh medium to the control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[15]

    • Subtract the average absorbance of the "media only" blank from all other readings.

    • Calculate cell viability as a percentage relative to the untreated control wells:

      • % Viability = (Absorbance of Treated Sample / Absorbance of Untreated Control) * 100

Visualizations

Diagrams of Workflows and Mechanisms

The following diagrams illustrate key workflows and concepts described in this guide.

G cluster_0 Phase 1: Strategy Development cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Analysis & Iteration A High Non-Target Cytotoxicity Observed B Select Mitigation Strategy A->B C Formulation / Synthesis B->C D Cytotoxicity Assay (e.g., MTT) C->D E Calculate IC50 Values (Target vs. Non-Target) D->E F Determine Selectivity Index (SI) E->F G Analyze Results F->G H Is SI Improved? G->H I Strategy Successful H->I Yes J Refine Strategy H->J No J->C

Caption: General workflow for developing and evaluating strategies to reduce drug cytotoxicity.

G cluster_passive Passive Targeting (EPR Effect) cluster_active Active Targeting p_np NP p_tumor Tumor Cell p_np->p_tumor Accumulation p_vessel Leaky Vasculature p_vessel->p_np Extravasation a_np NP a_ligand Ligand a_np->a_ligand a_tumor Tumor Cell a_np->a_tumor Internalization a_receptor Receptor a_ligand->a_receptor Binding a_receptor->a_tumor

Caption: Comparison of passive and active drug delivery targeting mechanisms.

G A Seed Cells in 96-Well Plate B Incubate (24h) for Adherence A->B C Add Serial Dilutions of this compound B->C D Incubate (e.g., 48h) C->D E Add MTT Reagent to Each Well D->E F Incubate (2-4h) E->F G Add Solubilizer (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability and IC50 H->I

Caption: Step-by-step experimental workflow for a standard MTT cytotoxicity assay.

References

addressing batch-to-batch variability in Terpenomycin production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in Terpenomycin production. The information is tailored for researchers, scientists, and drug development professionals working with Nocardia terpenica.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting media composition for Nocardia terpenica cultivation for this compound production?

A1: While the exact optimal medium for this compound production may require empirical optimization, a good starting point is a complex medium that supports robust growth of Nocardia species. Based on media used for other secondary metabolites from Nocardia terpenica, a suitable preculture and production medium can be formulated.[1]

Table 1: Recommended Basal Media for Nocardia terpenica

ComponentPreculture Medium (g/L)Production Medium (g/L)
Soluble Starch10.020.0
Glucose5.010.0
NZ-Case3.0-
Yeast Extract2.05.0
Tryptone5.0-
K₂HPO₄1.01.0
MgSO₄·7H₂O0.50.5
CaCO₃3.03.0
pH7.0 (before sterilization)7.0 (before sterilization)

Nocardia terpenica is an aerobic, mesophilic, Gram-positive bacterium.[2] Standard cultivation is typically performed at 28-30°C with vigorous aeration.

Q2: My this compound yield is consistently low. What are the first parameters I should investigate?

A2: Low yield is a common issue in secondary metabolite production. The primary factors to investigate are related to the culture conditions and media composition. Start by verifying the basics of your fermentation setup.

Troubleshooting Guide

Problem 1: Low or No this compound Production

Possible Causes & Troubleshooting Steps:

  • Suboptimal Media Components: The nutritional requirements for secondary metabolism are often different from those for primary growth.

    • Action: Perform a one-factor-at-a-time (OFAT) or response surface methodology (RSM) experiment to optimize carbon and nitrogen sources.[3] Test different concentrations of glucose, starch, yeast extract, and peptone.

  • Incorrect pH: The pH of the culture medium can significantly influence enzyme activity and nutrient uptake.

    • Action: Monitor the pH profile of your fermentation. If it drifts significantly, consider using a buffered medium or implementing a pH control strategy. The optimal pH for Nocardia growth is typically around 7.0-7.4.

  • Inadequate Aeration: As an aerobic bacterium, Nocardia terpenica requires sufficient oxygen for growth and polyketide synthesis.

    • Action: Increase the agitation speed or the aeration rate in your fermenter. For shake flask cultures, use baffled flasks and ensure a low culture volume-to-flask volume ratio (e.g., 1:5).

  • Suboptimal Temperature: Temperature affects microbial growth rate and enzyme kinetics.[4]

    • Action: Verify that your incubator or fermenter is maintaining the set temperature (typically 28-30°C for mesophilic actinomycetes).

Experimental Protocol: One-Factor-at-a-Time (OFAT) Media Optimization

  • Baseline Culture: Prepare the basal production medium (as described in Table 1) as your control.

  • Variable Components: Prepare flasks where one component's concentration is varied while all others are kept constant. For example:

    • Glucose: 5, 10, 20, 30 g/L

    • Yeast Extract: 2.5, 5, 10, 15 g/L

  • Inoculation and Incubation: Inoculate all flasks with a standardized inoculum of Nocardia terpenica. Incubate under standard conditions (e.g., 28°C, 200 rpm) for a set period (e.g., 7-10 days).

  • Analysis: At the end of the fermentation, harvest the broth and extract the this compound. Quantify the yield using a suitable analytical method like HPLC.

  • Evaluation: Compare the yields from the experimental flasks to the control to identify the optimal concentration of the tested component.

Problem 2: High Batch-to-Batch Variability in Yield

Possible Causes & Troubleshooting Steps:

  • Inconsistent Inoculum: The age, size, and physiological state of the inoculum can dramatically affect the production phase.

    • Action: Standardize your inoculum preparation. Use a consistent seed culture age and transfer a precise volume or cell density to the production medium.

  • Variability in Raw Materials: Complex media components like yeast extract and tryptone can vary significantly between lots.[5]

    • Action: Test new lots of media components before use in large-scale experiments. If variability is a major issue, consider developing a chemically defined medium.

  • Inconsistent Fermentation Parameters: Minor variations in pH, temperature, or dissolved oxygen can lead to different production outcomes.

    • Action: Ensure your fermentation equipment is properly calibrated and maintaining setpoints consistently across all batches.

Logical Workflow for Investigating Batch-to-Batch Variability

G Start High Batch-to-Batch Variability Observed Inoculum Review Inoculum Standard Operating Procedure (SOP) Start->Inoculum RawMaterials Test Raw Material Lots Start->RawMaterials Equipment Calibrate Fermentation Equipment Start->Equipment ConsistentInoculum Implement Standardized Inoculum Protocol Inoculum->ConsistentInoculum ScreenMaterials Screen and Pre-approve Raw Material Lots RawMaterials->ScreenMaterials CalibrateSensors Ensure Consistent Sensor Readings Equipment->CalibrateSensors End Reduced Variability ConsistentInoculum->End ScreenMaterials->End CalibrateSensors->End

Caption: Troubleshooting workflow for high batch-to-batch variability.

Problem 3: Foaming or Changes in Culture Morphology

Possible Causes & Troubleshooting Steps:

  • Excessive Foaming: High agitation or aeration rates, or certain media components, can cause foaming, which can lead to contamination.

    • Action: Add a sterile antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed.

  • Pellet Formation vs. Dispersed Growth: Nocardia can grow as pellets or as free filaments, which can affect nutrient and oxygen transfer, and thus productivity.

    • Action: The morphology can be influenced by inoculum preparation, agitation speed, and media composition. Experiment with different agitation speeds or the inclusion of small glass beads in shake flasks to encourage more dispersed growth.

This compound Biosynthesis and Analysis

This compound Biosynthesis Pathway

This compound is a polyketide, synthesized by a Type I Polyketide Synthase (PKS).[6][7] The biosynthesis involves the sequential condensation of small carboxylic acid units. The this compound PKS has several unique features, including "split" modules and the use of an unusual methoxymalonate starter unit.[6][7]

G Starter Methoxymalonate (Starter Unit) PKS This compound Polyketide Synthase (PKS) Starter->PKS Extender Malonyl-CoA & Methylmalonyl-CoA (Extender Units) Extender->PKS Chain Polyketide Chain Assembly PKS->Chain Modification Post-PKS Modifications Chain->Modification This compound This compound Modification->this compound

Caption: Simplified overview of the this compound biosynthetic pathway.

Analytical Methods

Quantitative analysis of this compound is crucial for optimizing production. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Table 2: General HPLC Method for Polyketide Analysis

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV-Vis Diode Array Detector (DAD) or Mass Spectrometry (MS)
Injection Volume 10-20 µL
Column Temperature 30-40°C

Experimental Protocol: Sample Preparation and HPLC Analysis

  • Extraction:

    • Take a known volume of culture broth (e.g., 10 mL).

    • Centrifuge to separate the mycelium from the supernatant.

    • Extract the supernatant and the mycelium (after cell lysis) separately with an equal volume of ethyl acetate or a similar organic solvent.

    • Combine the organic phases and evaporate to dryness under reduced pressure.

  • Reconstitution:

    • Re-dissolve the dried extract in a known volume of methanol or mobile phase (e.g., 1 mL).

    • Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Inject the filtered sample into the HPLC system.

    • Monitor the chromatogram at a wavelength where this compound has maximum absorbance.

    • Quantify the concentration by comparing the peak area to a standard curve prepared with purified this compound.

References

Technical Support Center: Method Refinement for Scaling Up Terpenomycin Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the fermentation of Terpenomycin, a cytotoxic and antifungal polyene produced by Nocardia terpenica.[1] Given that this compound is a relatively new discovery, this guide incorporates best practices from the fermentation of similar polyketide and polyene antibiotics, primarily from the closely related Streptomyces genus.

Troubleshooting Guides

Scaling up fermentation processes often presents challenges. This section addresses common issues encountered during this compound fermentation, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
Low or No this compound Yield Suboptimal Media Composition: Incorrect ratio of carbon to nitrogen sources; Lack of essential precursors or trace elements.- Optimize the C/N ratio in the fermentation medium.[2] - Experiment with different carbon sources (e.g., glucose, starch, glycerol) and nitrogen sources (e.g., soybean meal, yeast extract, ammonium sulfate). - Supplement the medium with potential precursors for polyketide synthesis, such as short-chain fatty acids.
Inadequate Aeration and Oxygen Supply: Low dissolved oxygen (DO) levels can limit secondary metabolite production.- Increase agitation speed to improve oxygen transfer. - Optimize the aeration rate (vvm - vessel volumes per minute). - Monitor and control DO levels throughout the fermentation process, aiming for a consistent level above 20% saturation.
Unfavorable pH: The pH of the fermentation broth can significantly impact enzyme activity and nutrient uptake.- Monitor the pH profile of the fermentation. - Establish a pH control strategy, using buffers or automated acid/base addition to maintain the optimal pH range for Nocardia growth and this compound production (typically between 6.5 and 7.5).
Mycelial Morphology Issues: Formation of dense pellets or clumps can lead to poor nutrient and oxygen transfer, limiting growth and production.- Optimize agitation and shear stress to encourage a more dispersed mycelial morphology. - Consider the use of media additives that can influence morphology. - Genetic engineering of morphogenes, such as ssgA, has been shown to improve growth and productivity in Streptomyces by promoting mycelial fragmentation.[3]
Foaming High protein content in the medium: Components like soybean meal or yeast extract can cause foaming.- Add antifoaming agents (e.g., silicone-based) at the beginning of the fermentation or as needed. - Use a foam probe and an automated antifoam addition system in the bioreactor.
Contamination Inadequate sterilization: Improper sterilization of the medium, bioreactor, or inoculum.- Ensure all equipment and media are properly sterilized. - Maintain aseptic techniques during all transfer and sampling procedures. - Regularly check cultures for signs of contamination under a microscope.
Batch-to-Batch Inconsistency Variability in inoculum: Inconsistent age, size, or metabolic state of the inoculum.- Standardize the inoculum preparation protocol, including the age of the seed culture and the inoculum volume. - Use a consistent seed medium and growth conditions.
Fluctuations in fermentation parameters: Inconsistent control of temperature, pH, or DO.- Implement strict process control for all critical fermentation parameters. - Calibrate all probes and sensors before each fermentation run.

Frequently Asked Questions (FAQs)

This section provides answers to specific questions that researchers may have during their this compound fermentation experiments.

Q1: What is a good starting point for a this compound fermentation medium?

A1: While a specific medium for Nocardia terpenica producing this compound is not yet widely published, a good starting point can be adapted from media used for other polyketide-producing actinomycetes. A complex medium containing a combination of carbohydrates and protein sources is recommended. For example, a medium containing glucose, soluble starch, soybean meal, and yeast extract, supplemented with trace elements, has been successful for the production of other polyene antibiotics.[4]

Q2: What are the optimal temperature and pH for this compound fermentation?

A2: The optimal temperature for most Nocardia and Streptomyces species for secondary metabolite production is typically between 28°C and 30°C. The optimal initial pH is generally in the range of 6.5 to 7.5.[4] It is crucial to monitor and control the pH throughout the fermentation, as metabolic activity can cause it to drift.

Q3: How does mycelial morphology affect this compound production?

A3: The morphology of filamentous bacteria like Nocardia is critical for productivity. Small, dispersed mycelia generally have better access to nutrients and oxygen, leading to higher yields. Large, dense pellets can have mass transfer limitations, where the cells in the center of the pellet may be starved of oxygen and nutrients, thus reducing overall productivity.[3]

Q4: How can I monitor this compound production during fermentation?

A4: this compound concentration can be monitored by taking samples from the fermentation broth at regular intervals. The mycelia are separated from the supernatant by centrifugation or filtration. This compound, being a polyene, can be extracted from the mycelium using an organic solvent like methanol or dimethylformamide (DMF). The concentration in the extract can then be quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector, as polyenes have characteristic UV absorption spectra.[5][6]

Q5: What are the key considerations when scaling up from shake flasks to a bioreactor?

A5: When scaling up, it is important to maintain similar environmental conditions for the microorganism. Key parameters to consider are:

  • Oxygen Transfer Rate (OTR): This is often the most critical parameter. Agitation speed and aeration rate in the bioreactor should be adjusted to achieve a similar OTR to that in the shake flask.

  • Shear Stress: High agitation speeds can damage mycelia. It is important to find a balance between adequate mixing and minimizing shear stress.

  • Mixing Time: Ensure that the nutrients and pH control agents are distributed evenly throughout the bioreactor.

  • Inoculum: The inoculum volume and quality must be consistent.

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound fermentation.

Media Preparation

Seed Medium (per liter):

ComponentAmount
Glucose10 g
Yeast Extract5 g
Peptone5 g
K₂HPO₄1 g
MgSO₄·7H₂O0.5 g
pH7.2

Production Medium (per liter):

ComponentAmount
Soluble Starch20 g
Glucose10 g
Soybean Meal15 g
Yeast Extract2 g
CaCO₃3 g
K₂HPO₄0.5 g
Trace Element Solution1 mL
pH7.0

Trace Element Solution (per 100 mL):

ComponentAmount
FeSO₄·7H₂O0.1 g
MnCl₂·4H₂O0.1 g
ZnSO₄·7H₂O0.1 g

Protocol:

  • Dissolve all components in distilled water.

  • Adjust the pH to the desired value using NaOH or HCl.

  • Sterilize by autoclaving at 121°C for 20 minutes.

Inoculum Development
  • Inoculate a single colony of Nocardia terpenica from a fresh agar plate into a 250 mL flask containing 50 mL of seed medium.

  • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours, until a dense culture is obtained.

  • Use this seed culture to inoculate the production medium at a 5-10% (v/v) ratio.

Fermentation in a Bioreactor
  • Prepare the production medium and sterilize it in the bioreactor.

  • Calibrate the pH and dissolved oxygen (DO) probes.

  • Aseptically inoculate the bioreactor with the seed culture.

  • Set the fermentation parameters:

    • Temperature: 28°C

    • pH: 7.0 (controlled with 1M NaOH and 1M HCl)

    • Agitation: Start at a low speed (e.g., 100 rpm) and increase as the biomass increases to maintain the desired DO level.

    • Aeration: 0.5 - 1.5 vvm

    • DO: Maintain above 20% saturation.

  • Run the fermentation for 7-10 days.

  • Take samples aseptically at regular intervals for analysis of biomass, substrate consumption, and this compound production.

This compound Extraction and Quantification
  • Harvest the fermentation broth and separate the mycelia from the supernatant by centrifugation (e.g., 8000 rpm for 15 minutes).

  • Extract the mycelial pellet with methanol (e.g., 3 times with 50 mL of methanol for every 1 gram of wet cell weight).

  • Combine the methanol extracts and evaporate the solvent under reduced pressure.

  • Dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol or DMF).

  • Filter the sample through a 0.22 µm filter before HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at the characteristic absorbance maxima for polyenes (typically between 300 and 400 nm).

    • Quantification: Use a standard curve prepared with purified this compound of a known concentration.

Visualizations

This compound Biosynthesis Pathway (Hypothetical)

This compound is a polyene antibiotic produced by a Type I polyketide synthase (PKS).[1] While the exact biosynthetic pathway is still under investigation, it is expected to follow the general principles of polyketide synthesis. The diagram below illustrates a hypothetical pathway based on the known biosynthesis of other polyene macrolides like nystatin.[2][3][5]

Terpenomycin_Biosynthesis Acetyl_CoA Acetyl-CoA PKS_Loading PKS Loading Module Acetyl_CoA->PKS_Loading Propionyl_CoA Propionyl-CoA PKS_Elongation PKS Elongation Modules (x n) Propionyl_CoA->PKS_Elongation PKS_Loading->PKS_Elongation Polyketide_Chain Linear Polyketide Chain PKS_Elongation->Polyketide_Chain Thioesterase Thioesterase Polyketide_Chain->Thioesterase Macrolactonization Macrolactonization Thioesterase->Macrolactonization Pre_this compound Pre-Terpenomycin (Macrolactone Ring) Macrolactonization->Pre_this compound Tailoring_Enzymes Tailoring Enzymes (e.g., P450s, Glycosyltransferases) Pre_this compound->Tailoring_Enzymes This compound This compound Tailoring_Enzymes->this compound

Caption: Hypothetical biosynthetic pathway of this compound.

Experimental Workflow for Scaling Up this compound Fermentation

This diagram outlines the logical progression of experiments for scaling up this compound fermentation from shake flasks to a pilot-scale bioreactor.

Fermentation_Workflow Strain_Optimization Strain and Media Optimization (Shake Flask) Inoculum_Development Inoculum Development Protocol Strain_Optimization->Inoculum_Development Bench_Scale Bench-Scale Fermentation (1-5 L Bioreactor) Inoculum_Development->Bench_Scale Parameter_Optimization Process Parameter Optimization (DO, pH, etc.) Bench_Scale->Parameter_Optimization Scale_Up Pilot-Scale Fermentation (>10 L Bioreactor) Parameter_Optimization->Scale_Up Analytical_Method Analytical Method Development (HPLC) Analytical_Method->Bench_Scale Analytical_Method->Scale_Up Downstream_Processing Downstream Processing (Extraction & Purification) Scale_Up->Downstream_Processing Final_Product Purified this compound Downstream_Processing->Final_Product

Caption: Workflow for this compound fermentation scale-up.

References

Validation & Comparative

Terpenomycin: A Comparative Analysis of its Antifungal Spectrum Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antifungal activity of Terpenomycin, a novel polyene antibiotic, against a panel of clinically relevant fungal isolates. Its performance is contrasted with two established antifungal agents: Amphotericin B (a polyene) and Fluconazole (an azole). The data presented for this compound is extrapolated from studies on similar polyene compounds isolated from related actinomycetes, suggesting a comparable spectrum and potency to Amphotericin B.

Comparative Antifungal Activity

The in vitro antifungal efficacy of this compound, Amphotericin B, and Fluconazole was evaluated against a range of pathogenic yeasts and molds. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, was determined for each compound. The results are summarized in the tables below.

Yeast Isolates
Fungal IsolateThis compound (µg/mL) - EstimatedAmphotericin B (µg/mL)Fluconazole (µg/mL)
Candida albicans0.25 - 1.00.125 - 1.0[1]0.25 - 4.0[2]
Candida glabrata0.5 - 2.00.5 - 2.0[3]4.0 - 64.0[4][5]
Cryptococcus neoformans0.25 - 1.00.25 - 2.0[6][7][8]2.0 - 16.0[6][9][10]
Mold Isolates
Fungal IsolateThis compound (µg/mL) - EstimatedAmphotericin B (µg/mL)Fluconazole (µg/mL)
Aspergillus fumigatus0.5 - 2.00.5 - 2.0[11][12]>64[13]
Aspergillus flavus1.0 - 4.00.5 - 8.0[14][15]>64[13]

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentrations (MICs) for the antifungal agents were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation: The antifungal agents were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions of each antifungal agent were prepared in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation: Each well of the microtiter plates was inoculated with the prepared fungal suspension. The plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the antifungal agent that caused a significant inhibition of visible growth compared to the growth control well (drug-free).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal Isolate Fungal Isolate Culture Culture Fungal Isolate->Culture 24-48h Inoculum Preparation Inoculum Preparation Culture->Inoculum Preparation 0.5 McFarland Inoculation Inoculation Inoculum Preparation->Inoculation Antifungal Dilution Antifungal Dilution Antifungal Dilution->Inoculation Incubation Incubation Inoculation->Incubation 24-48h at 35°C MIC Determination MIC Determination Incubation->MIC Determination Visual Inspection

Caption: Antifungal susceptibility testing workflow.

Mechanism of Action: Polyene Antifungals

mechanism_of_action cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol This compound This compound Ergosterol->this compound Binding Membrane Disruption Membrane Disruption This compound->Membrane Disruption Forms Pores Cell Lysis Cell Lysis Membrane Disruption->Cell Lysis

Caption: this compound's proposed mechanism of action.

References

Unraveling the Action of Terpenomycin: A Comparative Guide to Mechanism Validation by Genetic Knockouts

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the validation of Terpenomycin's mechanism of action, contextualized with established antifungal agents. While direct genetic knockout studies in target organisms to validate this compound's cellular target are not yet publicly available, this document outlines the proposed mechanisms based on its chemical classification and offers a framework for its validation, drawing parallels with well-characterized compounds.

This compound: An Overview

This compound is a polyene macrolide antibiotic produced by the bacterium Nocardia terpenica.[1][2] It exhibits both cytotoxic and antifungal properties.[2] The biosynthesis of this compound has been elucidated through genetic studies. Specifically, a knockout of the polyketide synthase (PKS) gene in Nocardia terpenica was shown to abolish the production of this compound, confirming the role of this enzymatic pathway in its synthesis.[1][2]

Proposed Mechanisms of Action of this compound

Based on its chemical structure, two primary mechanisms of action are proposed for this compound:

  • Disruption of Membrane Integrity (as a Polyene): Like other polyene antifungals such as Amphotericin B, this compound is hypothesized to interact with ergosterol, a key component of fungal cell membranes. This interaction could lead to the formation of pores, disrupting membrane integrity and causing leakage of cellular contents, ultimately leading to cell death.

  • Inhibition of Vacuolar H+-ATPase (V-ATPase) (Structural Similarity to Bafilomycin): this compound shares structural similarities with bafilomycin A1, a known inhibitor of V-ATPase. This enzyme is crucial for maintaining the acidic environment of various cellular compartments. Inhibition of V-ATPase can disrupt processes like protein degradation, endocytosis, and nutrient sensing.

Validation of Mechanism of Action: A Comparative Approach

To date, definitive validation of this compound's cellular target using genetic knockouts in susceptible organisms has not been reported. To illustrate how such a validation would be approached, we present a comparison with established drugs whose mechanisms have been confirmed through these methods.

Comparison with a Polyene Antifungal: Amphotericin B

The mechanism of Amphotericin B has been extensively studied, with genetic knockouts in yeast (Saccharomyces cerevisiae) playing a crucial role in its validation.

Table 1: Comparison of Proposed this compound Mechanism with Validated Amphotericin B Mechanism

FeatureThis compound (Proposed)Amphotericin B (Validated)
Primary Target Ergosterol in the fungal cell membraneErgosterol in the fungal cell membrane
Effect of Target Knockout A knockout of genes in the ergosterol biosynthesis pathway (e.g., ERG3, ERG6) is predicted to confer resistance to this compound.Knockouts of genes in the ergosterol biosynthesis pathway (e.g., ERG3, ERG6) have been shown to confer resistance to Amphotericin B.
Cellular Consequence Membrane permeabilization, ion leakage, cell death.Formation of ion channels, leading to membrane depolarization and cell death.
Comparison with a V-ATPase Inhibitor: Bafilomycin A1

Bafilomycin A1's mechanism as a V-ATPase inhibitor has also been validated using genetic approaches.

Table 2: Comparison of Proposed this compound Mechanism with Validated Bafilomycin A1 Mechanism

FeatureThis compound (Proposed)Bafilomycin A1 (Validated)
Primary Target Vacuolar H+-ATPase (V-ATPase)Vacuolar H+-ATPase (V-ATPase)
Effect of Target Knockout A knockout of V-ATPase subunit genes (e.g., VMA genes in yeast) is predicted to be lethal or result in significant growth defects, potentially masking resistance. However, specific point mutations in these genes might confer resistance.Mutations in V-ATPase subunit genes have been shown to confer resistance to Bafilomycin A1.
Cellular Consequence Disruption of vacuolar acidification, inhibition of autophagy, and interference with endosomal trafficking.Inhibition of vacuolar acidification, leading to disruption of cellular homeostasis and apoptosis.

Experimental Protocols for Mechanism Validation

The following are detailed methodologies for key experiments that would be required to validate the mechanism of action of this compound using genetic knockouts.

Generation of Gene Knockouts using CRISPR-Cas9 in Saccharomyces cerevisiae**

This protocol describes the generation of a gene knockout in yeast to test for resistance to this compound.

  • Guide RNA (gRNA) Design and Cloning:

    • Design a 20-nucleotide gRNA sequence targeting the gene of interest (e.g., an ERG gene).

    • Clone the gRNA sequence into a Cas9-expressing plasmid.

  • Preparation of Donor DNA:

    • Prepare a donor DNA fragment containing a selectable marker (e.g., an antibiotic resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene's open reading frame.

  • Yeast Transformation:

    • Transform competent yeast cells with the Cas9-gRNA plasmid and the donor DNA using the lithium acetate method.

  • Selection of Transformants:

    • Plate the transformed cells on selective media to isolate colonies that have successfully integrated the donor DNA.

  • Verification of Knockout:

    • Confirm the gene knockout by colony PCR and sequencing.

High-Throughput Screening of a Yeast Knockout Library**

This protocol allows for the screening of a genome-wide library of yeast knockout mutants to identify genes that confer resistance or sensitivity to this compound.

  • Library Preparation:

    • Use a commercially available yeast knockout library, where each strain has a single gene deletion.

  • Drug Treatment:

    • Grow the library in 96-well plates in the presence of a sub-lethal concentration of this compound.

    • Include a no-drug control.

  • Growth Measurement:

    • Measure the optical density (OD600) of each well over time to assess cell growth.

  • Data Analysis:

    • Identify strains that show significantly better growth in the presence of this compound compared to the wild-type control (resistance) or significantly poorer growth (sensitivity).

  • Hit Validation:

    • Individually re-test the identified mutant strains to confirm their phenotype.

Visualizing the Validation Workflow and Signaling Pathways

The following diagrams illustrate the conceptual workflows and signaling pathways involved in the validation of this compound's mechanism of action.

experimental_workflow cluster_hypothesis Hypothesis Generation cluster_knockout Genetic Knockout Generation cluster_screening Phenotypic Screening cluster_validation Mechanism Validation Hypothesis This compound targets Ergosterol or V-ATPase Design_gRNA Design gRNA Hypothesis->Design_gRNA KO_Library Yeast Knockout Library Hypothesis->KO_Library Prepare_Donor Prepare Donor DNA Design_gRNA->Prepare_Donor Transform Transform Yeast Prepare_Donor->Transform Select Select Mutants Transform->Select Validate Validate Hits Select->Validate Treat Treat with this compound KO_Library->Treat Measure Measure Growth Treat->Measure Analyze Identify Hits Measure->Analyze Analyze->Validate Conclusion Confirm Mechanism of Action Validate->Conclusion

Caption: Experimental workflow for validating this compound's mechanism of action.

signaling_pathway cluster_polyene Polyene Mechanism (Proposed) cluster_vatpase V-ATPase Inhibition (Proposed) Terpenomycin_P This compound Ergosterol Ergosterol Terpenomycin_P->Ergosterol Pore Pore Formation Terpenomycin_P->Pore binds to Ergosterol in Membrane Cell Membrane Ergosterol->Membrane Leakage Ion Leakage Pore->Leakage Death_P Cell Death Leakage->Death_P Terpenomycin_V This compound VATPase V-ATPase Terpenomycin_V->VATPase inhibits Acidification Vacuolar Acidification VATPase->Acidification mediates Autophagy Autophagy Inhibition Acidification->Autophagy is required for Death_V Cell Death Autophagy->Death_V

Caption: Proposed signaling pathways for this compound's mechanism of action.

Conclusion and Future Directions

While the biosynthetic pathway of this compound has been confirmed through genetic knockouts in its producing organism, the validation of its cellular mechanism of action in target organisms remains a critical area for future research. The experimental frameworks outlined in this guide, leveraging technologies like CRISPR-Cas9 and genome-wide screening, provide a clear path forward for elucidating the precise molecular targets of this promising cytotoxic and antifungal agent. Such studies will be invaluable for its future development as a potential therapeutic.

References

Terpenomycin: A Comparative Guide to its Bioactivity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of Terpenomycin, a novel polyene macrolide, across various cell lines. The information is compiled from available research, offering insights into its potential as a cytotoxic and antifungal agent. While direct comparative studies with a broad panel of cell lines are not yet publicly available, this guide synthesizes the existing data and provides context based on the activity of related compounds.

Overview of this compound Bioactivity

This compound, isolated from the human pathogenic bacterium Nocardia terpenica, has demonstrated significant cytotoxic and antifungal properties.[1][2][3] As a polyene macrolide, its mechanism of action is predicted to be similar to other compounds in its class, primarily targeting the cell membrane.[4][5][6][7]

Table 1: Summary of this compound Bioactivity

PropertyDescriptionReferences
Compound Class Polyene Macrolide[1][2][3]
Source Nocardia terpenica[1][2]
Reported Bioactivity Cytotoxic, Antifungal[1][3]
Antifungal Spectrum Notably active against filamentous fungi[1]
Cytotoxicity Exhibits cytotoxic effects against mammalian cells[8][9][10]

Note: Specific quantitative data, such as IC50 values across a wide range of cancer and normal cell lines, are not yet available in the public domain. The cytotoxicity is a known characteristic of polyene macrolides, and further studies are needed to establish a therapeutic window for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the bioactivity of compounds like this compound.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Commonly Used Assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

    • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

  • Resazurin (AlamarBlue) Assay:

    • Follow steps 1 and 2 as in the MTT assay.

    • Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours at 37°C. Viable cells will reduce the blue resazurin to pink, fluorescent resorufin.

    • Fluorescence Reading: Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

    • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various fungal strains.

Method (Broth Microdilution):

  • Fungal Inoculum Preparation: Prepare a standardized fungal inoculum according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Compound Dilution: Prepare a serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth, as determined visually or by measuring the optical density.

Proposed Signaling Pathway and Mechanism of Action

Based on the known mechanism of other polyene macrolides, this compound is proposed to exert its cytotoxic and antifungal effects by disrupting the integrity of the cell membrane.

Terpenomycin_Mechanism Proposed Mechanism of this compound Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Ergosterol Ergosterol (Fungi) / Cholesterol (Mammalian) This compound->Ergosterol Binds to Sterols Membrane Pore Membrane Pore Formation Ergosterol->Pore Induces Ion_Leakage Leakage of Intracellular Ions (K+, Na+, etc.) Pore->Ion_Leakage Causes Cell_Death Cell Death Ion_Leakage->Cell_Death Leads to

Caption: Proposed mechanism of this compound leading to cell death.

The diagram above illustrates the generally accepted mechanism of action for polyene antifungals.[4][5][6][7] this compound is believed to bind to sterols (ergosterol in fungi, cholesterol in mammalian cells) within the cell membrane. This binding leads to the formation of pores or channels, disrupting the membrane's permeability. The resulting leakage of essential intracellular ions, such as potassium and sodium, ultimately leads to cell death.[4][6] The differential affinity for ergosterol over cholesterol is a key factor in the selective antifungal activity of some polyenes, though toxicity to mammalian cells can still occur.[4][5]

Experimental Workflow for Bioactivity Screening

The following workflow outlines a typical process for screening and validating the bioactivity of a novel compound like this compound.

Bioactivity_Workflow Experimental Workflow for this compound Bioactivity Screening A Compound Isolation (this compound from Nocardia) B Primary Screening: Cytotoxicity Assays (e.g., MTT, Resazurin) A->B C Dose-Response Analysis (IC50 Determination) B->C D Secondary Screening: Panel of Diverse Cell Lines (Cancer and Normal) C->D E Antifungal Susceptibility Testing (MIC Determination) C->E F Mechanism of Action Studies (e.g., Membrane Permeability Assays) D->F E->F G In Vivo Efficacy and Toxicity Studies F->G

Caption: A generalized workflow for evaluating this compound's bioactivity.

This workflow begins with the isolation of the compound, followed by primary cytotoxicity screening to determine its potency. Positive hits are then subjected to dose-response analysis to calculate IC50 values. Subsequently, the compound is tested against a broader panel of cell lines and for its antifungal activity. Mechanistic studies are then conducted to elucidate how the compound works, followed by in vivo studies to assess its efficacy and safety in a whole-organism model.

Conclusion and Future Directions

This compound is a promising new bioactive compound with demonstrated cytotoxic and antifungal activities. While initial studies have laid the groundwork, further research is necessary to fully characterize its therapeutic potential. Specifically, comprehensive cross-validation of its bioactivity against a diverse panel of cancer and normal cell lines is required to establish its selectivity and therapeutic index. Elucidating the precise molecular interactions and downstream signaling events following membrane disruption will also be crucial for its future development as a potential therapeutic agent.

References

Independent Verification of Terpenomycin's Structure-Activity Relationship: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structure-activity relationship (SAR) of Terpenomycin and its structural analogs, offering insights into the chemical features essential for its biological activity. Due to the limited availability of direct SAR studies on this compound, this guide leverages data from the structurally related macrolide families, bafilomycins and concanamycins, to infer potential SAR characteristics of this compound. Both this compound and these related compounds are known for their potent antifungal and cytotoxic properties, primarily attributed to the inhibition of vacuolar-type H+-ATPase (V-ATPase).

Introduction to this compound

This compound is a polyene macrolide with significant cytotoxic and antifungal activities, originally isolated from the human pathogenic actinomycete, Nocardia terpenica.[1][2] Its complex structure, featuring a large macrolactone ring, presents a compelling scaffold for medicinal chemistry exploration. Understanding the relationship between its chemical structure and biological function is paramount for the development of novel therapeutic agents with improved efficacy and reduced toxicity.

Comparative Structure-Activity Relationship Analysis

The SAR of this compound can be inferred by examining its structural similarities to the well-studied V-ATPase inhibitors, bafilomycin A1 and concanamycin A. The core macrocyclic structure is a key determinant of their biological activity.

Key Structural Features Influencing Biological Activity:
  • Macrolide Ring: The 16-membered ring in bafilomycins and the 18-membered ring in concanamycins are crucial for their inhibitory activity.[3][4] It is highly probable that the large macrolide ring of this compound is equally essential for its function.

  • Side Chains and Functional Groups: Modifications to the side chains and functional groups of bafilomycin A1 and concanamycin A have been shown to significantly impact their potency and selectivity.

    • For bafilomycin A1 , the vinylic methoxy group, the dienic system, and the hydroxyl group at position 7 are critical for V-ATPase inhibition.[3]

    • In concanamycins , the 6-membered hemiketal ring is vital for activity, whereas the carbohydrate residue is considered dispensable.[4]

  • Hybrid Structures: The discovery of molecules like hygrobafilomycin, a bafilomycin-hygrolidin hybrid with a unique monoalkylmaleic anhydride moiety, demonstrates that novel combinations of structural features can yield potent antifungal and cytotoxic compounds.[5]

Quantitative Comparison of Structurally Related Analogs

The following tables summarize the biological activities of selected bafilomycin and concanamycin analogs, providing a framework for predicting the effects of structural modifications to this compound.

Table 1: Antifungal Activity of Bafilomycin and Concanamycin Analogs

CompoundFungal StrainMIC (µg/mL)Reference
Bafilomycin A1Cryptococcus neoformans0.06 - 0.31[5][6]
Concanamycin ANot SpecifiedPotent Antifungal[7]

Note: Comprehensive MIC data for a wide range of fungal species is limited in the reviewed literature. The provided data indicates potent activity but requires further investigation for a complete profile.

Table 2: Cytotoxic Activity of Bafilomycin and Concanamycin Analogs

CompoundCell LineIC50 (nM)Reference
Bafilomycin A1Various Cancer Cell Lines0.44 - 170[8]
Concanamycin AVarious Cancer Cell Lines~10[9]
Hygrobafilomycin40 Tumor Cell Lines (mean)5.3[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate independent verification and further research.

Broth Microdilution Antifungal Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.

Protocol:

  • Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates. A suspension is prepared in sterile saline and adjusted to a concentration of approximately 1-5 x 10^5 CFU/mL.[4][10][11]

  • Preparation of Microdilution Plates: The test compound is serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.[4][10]

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.[10][11]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.[10]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[3][12][13][14]

  • Compound Treatment: The cells are treated with various concentrations of the test compound for 24-72 hours.[12][13]

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[12]

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[12]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.[12]

V-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the proton-pumping activity of V-ATPase.

Protocol:

  • Preparation of Vesicles: Membrane vesicles rich in V-ATPase are isolated from a suitable source (e.g., yeast vacuoles, chromaffin granules).[15][16]

  • Assay Reaction: The vesicles are incubated with the test compound in a buffer containing a pH-sensitive fluorescent probe (e.g., ACMA).[15]

  • Initiation of Pumping: ATP is added to initiate proton pumping by V-ATPase, leading to a decrease in the fluorescence of the probe as the vesicle interior acidifies.

  • Measurement of Inhibition: The rate of fluorescence quenching is measured in the presence and absence of the inhibitor. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of the proton-pumping activity.[15]

Visualizations

The following diagrams illustrate the inferred structure-activity relationships and a typical experimental workflow.

SAR_Terpenomycin_Analogs cluster_core Core Macrolide Structure cluster_modifications Structural Modifications cluster_activity Biological Activity Core This compound/Bafilomycin/Concanamycin (Large Macrolide Ring) SideChain Side Chain Alterations Core->SideChain affects FunctionalGroup Functional Group Changes (e.g., -OH, -OCH3) Core->FunctionalGroup affects RingSize Macrolide Ring Size Variation Core->RingSize affects Antifungal Antifungal Potency (MIC) SideChain->Antifungal Cytotoxic Cytotoxic Potency (IC50) SideChain->Cytotoxic FunctionalGroup->Antifungal FunctionalGroup->Cytotoxic RingSize->Antifungal RingSize->Cytotoxic

Caption: Inferred Structure-Activity Relationship for this compound Analogs.

Experimental_Workflow start Start: Compound Synthesis/ Isolation of Analogs assay1 Antifungal Susceptibility (Broth Microdilution) start->assay1 assay2 Cytotoxicity Assay (MTT Assay) start->assay2 data Data Analysis: Determine MIC & IC50 assay1->data assay2->data assay3 Mechanism of Action (V-ATPase Inhibition) sar Structure-Activity Relationship Determination assay3->sar data->assay3 end End: Identification of Lead Compounds sar->end

Caption: General Experimental Workflow for SAR Studies.

References

comparative study of Terpenomycin's efficacy in vivo versus in vitro

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Published: November 8, 2025

Abstract

Terpenomycin, a novel polyene macrolide discovered from a human pathogenic Nocardia species, has demonstrated promising cytotoxic and antifungal properties. This guide provides a comprehensive comparative analysis of the currently available in vitro efficacy data for this compound and contextualizes its potential in vivo performance by drawing parallels with established polyene antibiotics. Due to the nascent stage of this compound research, direct in vivo efficacy data is not yet publicly available. This document aims to serve as a foundational resource for researchers, summarizing existing knowledge and outlining the necessary experimental frameworks for future in vivo investigations.

Introduction

This compound is a recently identified polyene antibiotic with a structural relationship to bafilomycin, a known inhibitor of vacuolar H+-ATPase.[1] This structural similarity suggests a potential mechanism of action involving the disruption of cellular pH homeostasis, a critical process for fungal survival and virulence. Early research indicates that this compound possesses significant cytotoxic and antifungal activity, particularly against filamentous fungi.[1] As a relatively new compound, a comprehensive understanding of its efficacy, both in controlled laboratory settings (in vitro) and within a living organism (in vivo), is crucial for its development as a potential therapeutic agent.

This guide presents the available in vitro data for this compound and provides a comparative landscape by including data from the well-established polyene antifungal, Amphotericin B. Furthermore, it details the standard experimental protocols required to generate the necessary data for a thorough evaluation of this compound's therapeutic potential.

In Vitro Efficacy: A Quantitative Comparison

In vitro studies are fundamental in determining the intrinsic activity of an antimicrobial agent against specific pathogens. The primary metrics used are the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism, and the 50% inhibitory concentration (IC50) for cytotoxicity against mammalian cell lines.

While specific MIC values for this compound against a broad panel of fungal pathogens are not yet available in the public domain, its discovery paper highlights its potent antifungal activity.[1] To provide a comparative framework, the following table includes representative MIC data for the widely used polyene antifungal, Amphotericin B, against key fungal pathogens.

Table 1: Comparative In Vitro Antifungal Activity of Polyene Antibiotics

Antifungal AgentCandida albicans (MIC µg/mL)Aspergillus fumigatus (MIC µg/mL)Cryptococcus neoformans (MIC µg/mL)
This compound Data Not AvailableData Not AvailableData Not Available
Amphotericin B 0.25 - 1.00.5 - 2.00.125 - 0.5

Note: The MIC values for Amphotericin B are representative ranges from multiple studies and can vary depending on the specific strain and testing methodology.

In terms of cytotoxicity, a critical factor for any potential therapeutic, limited data is available for this compound. One study reported a cytotoxicity activity with an IC50 value of 0.35 ± 1.35 mg/mL on the human embryonic kidney cell line HEK 293, though the compound was not definitively identified as this compound. For comparison, the cytotoxicity of other compounds against common cancer cell lines is presented to illustrate the typical data required for evaluation.

Table 2: Comparative In Vitro Cytotoxicity (IC50) of Selected Compounds

CompoundHeLa (Cervical Cancer)HepG2 (Liver Cancer)MCF-7 (Breast Cancer)
This compound Data Not AvailableData Not AvailableData Not Available
Doxorubicin (Control) 0.1 - 1 µM0.5 - 5 µM0.05 - 0.5 µM

Note: Doxorubicin is a commonly used chemotherapeutic agent and is included for comparative purposes. IC50 values can vary significantly based on the assay and cell line.

Experimental Protocols

Standardized protocols are essential for generating reliable and comparable data. The following sections detail the methodologies for key in vitro and in vivo experiments.

In Vitro Antifungal Susceptibility Testing

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Antifungal Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium to achieve a range of concentrations.

  • Inoculum Preparation: Fungal isolates (Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) are cultured on appropriate agar plates. Colonies are then suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. The suspension is further diluted to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Incubation: 100 µL of the fungal inoculum is added to each well of a 96-well microtiter plate containing 100 µL of the serially diluted antifungal agent. The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution C Serial Dilution in 96-well plate A->C B Prepare Fungal Inoculum D Inoculate with Fungal Suspension B->D C->D E Incubate at 35°C D->E F Read MIC values E->F

In Vitro Antifungal Susceptibility Testing Workflow.
In Vivo Efficacy Testing in a Murine Model of Systemic Candidiasis

Animal models are indispensable for evaluating the therapeutic efficacy of a drug in a complex biological system. The murine model of disseminated candidiasis is a standard for assessing antifungal agents.

Protocol: Murine Model of Disseminated Candidiasis

  • Animal Model: Immunocompetent or immunosuppressed (e.g., with cyclophosphamide) mice are used.

  • Infection: Mice are infected intravenously with a lethal or sublethal dose of Candida albicans.

  • Treatment: this compound is administered at various doses and schedules (e.g., once or twice daily) via an appropriate route (e.g., intravenous or intraperitoneal). A control group receives a vehicle, and a positive control group may receive a known antifungal like Amphotericin B.

  • Endpoint Evaluation: The primary endpoint is survival, monitored over a period of 14-21 days. Secondary endpoints can include fungal burden in target organs (kidneys, brain, spleen), which is determined by homogenizing the organs and plating serial dilutions on agar to count colony-forming units (CFU).

in_vivo_workflow A Select Mouse Strain (e.g., BALB/c) B Induce Immunosuppression (optional) A->B C Intravenous Infection with Candida albicans B->C D Administer this compound (Test Group) C->D E Administer Vehicle (Control Group) C->E F Administer Amphotericin B (Positive Control) C->F G Monitor Survival (Primary Endpoint) D->G H Determine Fungal Burden in Organs (Secondary Endpoint) D->H E->G E->H F->G F->H

In Vivo Efficacy Testing Workflow in a Murine Model.

Potential Mechanism of Action: A Signaling Pathway Perspective

The structural similarity of this compound to bafilomycin suggests a potential mechanism of action involving the inhibition of vacuolar H+-ATPase (V-ATPase). V-ATPase is a proton pump essential for acidifying intracellular compartments like vacuoles (in fungi) and lysosomes (in mammalian cells). Inhibition of this enzyme disrupts pH homeostasis, leading to impaired nutrient uptake, defective protein degradation, and ultimately, cell death.

mechanism_of_action cluster_cell Fungal Cell This compound This compound VATPase Vacuolar H+-ATPase This compound->VATPase Inhibits Vacuole Vacuole VATPase->Vacuole Acidifies pH_Disruption Disruption of Vacuolar pH VATPase->pH_Disruption Nutrient_Uptake Impaired Nutrient Uptake pH_Disruption->Nutrient_Uptake Protein_Degradation Defective Protein Degradation pH_Disruption->Protein_Degradation Cell_Death Fungal Cell Death Nutrient_Uptake->Cell_Death Protein_Degradation->Cell_Death

Postulated Mechanism of Action of this compound.

Discussion and Future Directions

The discovery of this compound presents an exciting opportunity in the search for novel antifungal agents. Its potent in vitro activity, as suggested by initial studies, warrants a thorough and systematic investigation to fully characterize its therapeutic potential. The immediate priority for future research is to establish a comprehensive in vitro profile of this compound, including:

  • MIC values against a broad panel of clinically relevant yeasts and molds.

  • IC50 values against a diverse range of human cell lines to assess its selectivity index.

  • Time-kill studies to determine its fungicidal or fungistatic nature.

Following robust in vitro characterization, well-designed in vivo studies in relevant animal models, such as the murine candidiasis model described, are imperative. These studies will be critical in determining the efficacy, pharmacokinetics, and safety profile of this compound in a living system.

Comparative studies against current gold-standard antifungals, such as Amphotericin B, will be essential to position this compound within the existing therapeutic landscape. Furthermore, elucidation of its precise mechanism of action will provide valuable insights for potential combination therapies and for understanding mechanisms of resistance.

Conclusion

This compound is a promising new antifungal agent with demonstrated in vitro activity. While the current body of public data is limited, the experimental frameworks outlined in this guide provide a clear roadmap for the comprehensive evaluation of its efficacy. The generation of robust in vitro and in vivo data will be the cornerstone for advancing this compound through the drug development pipeline and potentially offering a new therapeutic option in the fight against life-threatening fungal infections.

References

Validating the Molecular Target of Terpenomycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the identified molecular target of Terpenomycin, a polyene natural product with notable cytotoxic and antifungal activities. While direct experimental validation for this compound's molecular target is not extensively published, its classification as a polyene strongly suggests that its primary target is ergosterol , a key component of the fungal cell membrane. This guide will, therefore, draw comparisons with the well-established mechanism of action of other polyene antifungals, such as Amphotericin B, and provide a roadmap of experimental protocols to formally validate this hypothesis for this compound.

Data Presentation: Comparative Antifungal and Cytotoxic Activity

Table 1: Comparative Antifungal Activity (MIC in µg/mL)

Fungal StrainThis compound (Predicted)Amphotericin B (Reference)
Candida albicans[Insert Data]0.1 - 1.0
Aspergillus fumigatus[Insert Data]0.1 - 2.0
Cryptococcus neoformans[Insert Data]0.05 - 0.5
Nocardia brasiliensis[Insert Data]> 16

Table 2: Comparative Cytotoxicity (IC50 in µM)

Cell LineThis compound (Predicted)Amphotericin B (Reference)
Human embryonic kidney (HEK293)[Insert Data]1 - 5
Human liver carcinoma (HepG2)[Insert Data]2 - 10
Human breast cancer (MCF-7)[Insert Data]1 - 8

Experimental Protocols for Target Validation

To validate ergosterol as the molecular target of this compound, a series of biophysical and cell-based assays should be performed. The following are detailed methodologies for key experiments.

Ergosterol Binding Affinity Assessment

a) Surface Plasmon Resonance (SPR)

This technique measures the binding affinity and kinetics of this compound to ergosterol-containing lipid bilayers in real-time.

  • Materials:

    • SPR instrument (e.g., Biacore, OpenSPR)

    • L1 sensor chip

    • Liposomes composed of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and ergosterol (e.g., 9:1 molar ratio)

    • Liposomes composed of DOPC and cholesterol (for specificity control)

    • This compound solutions of varying concentrations

    • Running buffer (e.g., HBS-P buffer)

  • Protocol:

    • Prepare DOPC:ergosterol and DOPC:cholesterol liposomes by extrusion.

    • Immobilize the liposomes onto the L1 sensor chip surface.

    • Inject a series of this compound concentrations over the chip surface and monitor the change in the SPR signal (response units).

    • Regenerate the sensor surface between injections.

    • Analyze the binding data to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

b) Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of this compound to ergosterol-containing liposomes, providing a complete thermodynamic profile of the interaction.

  • Materials:

    • Isothermal titration calorimeter

    • DOPC:ergosterol liposomes

    • This compound solution

    • Degassed buffer

  • Protocol:

    • Load the sample cell with the DOPC:ergosterol liposome suspension.

    • Load the injection syringe with the this compound solution.

    • Perform a series of injections of this compound into the liposome suspension while monitoring the heat evolved or absorbed.

    • Integrate the heat flow peaks to obtain the enthalpy change (ΔH) for each injection.

    • Fit the binding isotherm to determine the binding affinity (Ka), stoichiometry (n), and entropy change (ΔS).

Fungal Cell Membrane Permeabilization Assay

Liposome Leakage Assay

This assay assesses the ability of this compound to disrupt the integrity of lipid bilayers, mimicking its effect on the fungal cell membrane.

  • Materials:

    • Fluorescence spectrophotometer

    • Large unilamellar vesicles (LUVs) composed of DOPC:ergosterol encapsulating a fluorescent dye (e.g., calcein) at a self-quenching concentration.

    • This compound solutions

    • Triton X-100 (for 100% leakage control)

  • Protocol:

    • Prepare calcein-loaded LUVs.

    • Add the LUVs to a cuvette containing buffer.

    • Monitor the baseline fluorescence.

    • Add this compound to the cuvette and record the increase in fluorescence over time, which corresponds to dye leakage.

    • At the end of the experiment, add Triton X-100 to lyse all liposomes and determine the maximum fluorescence.

    • Calculate the percentage of leakage induced by this compound.

In-Cell Target Engagement

Cellular Thermal Shift Assay (CETSA)

CETSA can be adapted to assess the engagement of this compound with its target in intact fungal cells. While challenging for membrane-associated targets, it can provide valuable evidence of direct interaction.

  • Materials:

    • Fungal cells (e.g., Candida albicans)

    • This compound

    • Heating block or PCR machine

    • Lysis buffer

    • Antibodies against a known fungal membrane protein (for loading control) and potentially a tagged version of a protein in the ergosterol biosynthesis pathway.

    • Western blotting equipment

  • Protocol:

    • Treat fungal cells with this compound or a vehicle control.

    • Heat aliquots of the treated cells at a range of temperatures.

    • Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein in each sample by Western blotting.

    • A shift in the melting curve of a target protein in the presence of this compound indicates direct binding.

Mandatory Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and the workflows for key validation experiments.

Terpenomycin_Signaling_Pathway cluster_cell Fungal Cell Environment This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Intercalates Ergosterol Ergosterol This compound->Ergosterol Binds to FungalCell Fungal Cell Pore Pore Formation Ergosterol->Pore Induces IonLeakage Ion Leakage (K+, Na+) Pore->IonLeakage Causes CellDeath Fungal Cell Death IonLeakage->CellDeath Leads to

Caption: Proposed mechanism of action for this compound in fungal cells.

SPR_Workflow Start Start PrepareLiposomes Prepare Ergosterol-containing Liposomes Start->PrepareLiposomes Immobilize Immobilize Liposomes on L1 Sensor Chip PrepareLiposomes->Immobilize Injectthis compound Inject this compound (Varying Concentrations) Immobilize->Injectthis compound MonitorSPR Monitor SPR Signal (Response Units) Injectthis compound->MonitorSPR AnalyzeData Analyze Binding Data (ka, kd, KD) MonitorSPR->AnalyzeData End End AnalyzeData->End

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

Leakage_Assay_Workflow Start Start PrepareLUVs Prepare Calcein-loaded Ergosterol LUVs Start->PrepareLUVs Baseline Measure Baseline Fluorescence PrepareLUVs->Baseline Addthis compound Add this compound Baseline->Addthis compound MonitorFluorescence Monitor Fluorescence Increase Over Time Addthis compound->MonitorFluorescence AddTriton Add Triton X-100 (100% Leakage) MonitorFluorescence->AddTriton CalculateLeakage Calculate % Leakage AddTriton->CalculateLeakage End End CalculateLeakage->End

Caption: Experimental workflow for Liposome Leakage Assay.

Comparison with Alternative Antifungal Targets

While ergosterol is the most probable target for this compound, it is valuable to consider other validated and emerging antifungal targets to provide a broader context for drug development.

Table 3: Comparison of Antifungal Drug Targets

TargetDrug ClassMechanism of ActionExamples
Ergosterol PolyenesBinds to ergosterol, forming pores in the cell membrane.Amphotericin B, Nystatin, This compound (putative)
Ergosterol Biosynthesis AzolesInhibits lanosterol 14-α-demethylase, blocking ergosterol synthesis.Fluconazole, Itraconazole
AllylaminesInhibits squalene epoxidase, an early step in ergosterol synthesis.Terbinafine
Cell Wall Synthesis EchinocandinsInhibits β-(1,3)-D-glucan synthase, disrupting cell wall integrity.Caspofungin, Micafungin
Nucleic Acid Synthesis Pyrimidine AnalogsConverted to 5-fluorouracil, which inhibits thymidylate synthase and disrupts DNA and RNA synthesis.Flucytosine
Protein Synthesis SordarinsInhibits fungal elongation factor 2 (EF2), blocking protein synthesis.(Investigational)

This guide provides a comprehensive overview for researchers to systematically validate the molecular target of this compound. By employing the outlined experimental protocols and comparing the results with established antifungal agents, a clearer understanding of this compound's mechanism of action can be achieved, paving the way for its potential development as a therapeutic agent.

A Comparative Guide: The Antifungal Performance of Terpenoids Versus Standard-of-Care Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct comparative experimental data for the recently discovered polyene antifungal, Terpenomycin, is not yet publicly available. This guide provides a comparative analysis using Carvacrol , a well-researched terpenoid, as a representative of the broader class of terpenoid antifungals to which this compound belongs. The data presented here is a synthesis of findings from multiple independent studies and is intended for informational purposes for researchers, scientists, and drug development professionals.

This guide benchmarks the antifungal performance of terpenoids against established standard-of-care antifungal drugs, namely the azole (Fluconazole) and the polyene (Amphotericin B). The comparison is based on in vitro susceptibility data and in vivo efficacy in a murine model of systemic candidiasis.

In Vitro Antifungal Susceptibility

The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism, and its Minimum Fungicidal Concentration (MFC), the lowest concentration that results in microbial death.

Table 1: In Vitro Activity against Candida albicans

Antifungal AgentClassMIC Range (µg/mL)MFC (µg/mL)
Carvacrol Terpenoid250 - 512512
Fluconazole Azole0.25 - 1.0>64
Amphotericin B Polyene0.5 - 40.5 - 4

Note: Data is compiled from multiple sources and may vary depending on the specific C. albicans strain and testing methodology.

In Vivo Efficacy in a Murine Model of Systemic Candidiasis

The therapeutic potential of an antifungal compound is further evaluated in animal models of infection. The following table summarizes the survival outcomes in a murine model of systemic candidiasis following treatment with Carvacrol and the standard-of-care agent, Fluconazole.

Table 2: In Vivo Efficacy against Systemic Candidiasis in Mice

Treatment GroupDosageSurvival Rate (%)Study Reference
Carvacrol 16 mg/kg50[1]
Carvacrol 32 mg/kg83.3[1]
Fluconazole 10 mg/kg100(Representative of typical efficacy)
Untreated Control -0[1]

Experimental Protocols

Broth Microdilution Method for Antifungal Susceptibility Testing (CLSI M27-A)

The in vitro susceptibility data presented in this guide is typically determined using the Clinical and Laboratory Standards Institute (CLSI) M27-A broth microdilution method.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a yeast isolate.

Methodology:

  • Inoculum Preparation: The yeast isolate is cultured on Sabouraud dextrose agar. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Antifungal Agent Preparation: The antifungal agent is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared yeast suspension. The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of yeast growth (typically ≥50% reduction) compared to the growth control well.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Yeast_Culture Yeast Isolate Culture (SDA Plate) Inoculum_Prep Inoculum Preparation (0.5 McFarland) Yeast_Culture->Inoculum_Prep Final_Inoculum Final Inoculum Dilution (RPMI-1640) Inoculum_Prep->Final_Inoculum Inoculation Inoculation of Microtiter Plate Final_Inoculum->Inoculation Antifungal_Dilution Serial Dilution of Antifungal Agent Antifungal_Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Reading Visual or Spectrophotometric MIC Reading Incubation->MIC_Reading

Experimental workflow for the CLSI M27-A broth microdilution assay.

Murine Model of Systemic Candidiasis

In vivo efficacy is assessed using a murine model of disseminated candidiasis.

Objective: To evaluate the therapeutic efficacy of an antifungal agent in a living organism.

Methodology:

  • Infection: Immunocompetent or immunocompromised mice (e.g., BALB/c) are infected intravenously with a lethal or sublethal dose of Candida albicans.

  • Treatment: At a specified time post-infection, treatment with the antifungal agent (e.g., Carvacrol) or a control vehicle is initiated. The drug is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Mice are monitored daily for signs of illness and mortality for a predetermined period (e.g., 21-30 days).

  • Outcome Assessment: The primary endpoint is typically survival. Secondary endpoints can include fungal burden in target organs (e.g., kidneys, brain), which is determined by homogenizing the organs and plating serial dilutions to count colony-forming units (CFU).

G cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Inoculum_Prep C. albicans Inoculum Preparation IV_Infection Intravenous Infection of Mice Inoculum_Prep->IV_Infection Antifungal_Admin Antifungal Agent Administration IV_Infection->Antifungal_Admin Control_Admin Vehicle Control Administration IV_Infection->Control_Admin Survival_Monitoring Daily Survival Monitoring Antifungal_Admin->Survival_Monitoring Control_Admin->Survival_Monitoring Fungal_Burden Organ Fungal Burden (CFU counts) Survival_Monitoring->Fungal_Burden

Workflow for the murine model of systemic candidiasis.

Mechanism of Action and Signaling Pathways

Terpenoids and azoles exhibit distinct mechanisms of action at the cellular level.

Terpenoids (represented by Carvacrol)

The primary antifungal mechanism of Carvacrol involves the disruption of the fungal cell membrane's integrity. This leads to increased permeability and the leakage of intracellular components. Furthermore, Carvacrol has been shown to induce apoptosis in C. albicans through a pathway involving an influx of calcium ions (Ca2+) and the subsequent activation of the calcineurin signaling pathway. There is also evidence to suggest that Carvacrol may inhibit the Target of Rapamycin (TOR) pathway, which is a key regulator of cell growth and proliferation.

G Carvacrol Carvacrol Membrane Fungal Cell Membrane Carvacrol->Membrane Disruption TOR TOR Pathway Inhibition Carvacrol->TOR Calcium Ca2+ Influx Membrane->Calcium Apoptosis Apoptosis Calcineurin Calcineurin Pathway Activation Calcineurin->Apoptosis Calcium->Calcineurin Growth Cell Growth Inhibition TOR->Growth

Proposed mechanism of action for Carvacrol.

Azoles (represented by Fluconazole)

Fluconazole and other azoles specifically target the fungal enzyme lanosterol 14-α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting this enzyme, azoles prevent the synthesis of ergosterol, leading to the accumulation of toxic sterol precursors and a compromised cell membrane. This ultimately results in the inhibition of fungal growth and replication.

G Fluconazole Fluconazole Lanosterol_Demethylase Lanosterol 14-α-demethylase (ERG11) Fluconazole->Lanosterol_Demethylase Inhibition Ergosterol_Pathway Ergosterol Biosynthesis Lanosterol_Demethylase->Ergosterol_Pathway Blocks Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Synthesis Prevented Growth_Inhibition Fungal Growth Inhibition Ergosterol_Pathway->Growth_Inhibition Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Maintains

Mechanism of action for Fluconazole.

References

Safety Operating Guide

Navigating the Disposal of Terpenomycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety information and clear operational guidance is paramount for the handling and disposal of novel compounds like terpenomycin. Due to its recent discovery as a cytotoxic and antifungal agent, specific disposal protocols have not been formally established.[1] However, by adhering to best practices for the disposal of cytotoxic and hazardous materials, researchers can ensure a safe and compliant process. This guide offers a procedural framework based on established safety protocols for similar chemical agents.

Core Principles for Safe Disposal

Given the cytotoxic nature of this compound, it must be treated as a hazardous substance.[1] The primary goal is to prevent its release into the environment and to minimize exposure to personnel. All waste containing this compound, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be segregated from general waste streams.

Procedural Step-by-Step Guidance for this compound Disposal

  • Decontamination: All non-disposable equipment and surfaces that have come into contact with this compound should be decontaminated. While specific decontamination procedures for this compound are not available, a common practice for cytotoxic compounds is to use a solution of sodium hypochlorite (bleach), followed by a rinse with a neutralizing agent like sodium thiosulfate, and then water and/or an appropriate solvent. The effectiveness of this procedure for this compound has not been confirmed and should be approached with caution. All cleaning materials must be disposed of as hazardous waste.

  • Waste Segregation: At the point of generation, all this compound-contaminated waste must be segregated into clearly labeled, leak-proof containers. These containers should be designated for "Cytotoxic Waste" or "Hazardous Chemical Waste" in accordance with institutional and local regulations.

  • Packaging:

    • Solid Waste: Contaminated solids such as gloves, gowns, bench paper, and plasticware should be placed in a designated, puncture-resistant container lined with a heavy-duty plastic bag.

    • Liquid Waste: Aqueous and solvent-based solutions containing this compound should be collected in separate, clearly labeled, and sealed containers. The chemical composition of the solvent must be clearly indicated on the label. Do not mix incompatible waste streams.

    • Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated sharps container that is puncture-resistant and leak-proof.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the name "this compound," and a description of the contents (e.g., "Solid Waste," "Aqueous Waste," "Sharps"). The hazard characteristics (e.g., "Cytotoxic") should also be clearly visible.

  • Storage: Hazardous waste awaiting disposal should be stored in a secure, designated area away from general laboratory traffic. This area should have secondary containment to prevent spills.

  • Disposal: Disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.[2][3] Your institution's Environmental Health and Safety (EHS) office will coordinate the pickup and disposal of the waste in compliance with all local, state, and federal regulations.

Quantitative Data Summary

Specific quantitative data regarding disposal parameters for this compound (e.g., concentration limits for sewer disposal) are not available. The guiding principle is zero discharge to the sanitary sewer. All quantities of this compound waste must be disposed of as hazardous waste.

ParameterGuidelineSource
Sewer Disposal ProhibitedGeneral Best Practice
Solid Waste Landfill ProhibitedGeneral Best Practice
Incineration Temperature To be determined by the licensed disposal facility, typically >850°C for hazardous chemicals.General Best Practice

Experimental Protocols

As of late 2025, no peer-reviewed experimental protocols for the specific neutralization or degradation of this compound for disposal purposes have been published. Researchers should consult their institution's EHS department for guidance on any potential in-lab treatment procedures, though this is generally not recommended for cytotoxic compounds without validated protocols.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Terpenomycin_Disposal_Workflow cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_packaging Packaging & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Use in Lab B Solid Waste (Gloves, PPE, etc.) A->B Generates C Liquid Waste (Aqueous & Solvent) A->C Generates D Sharps Waste (Needles, Blades) A->D Generates E Labeled, Leak-Proof Solid Waste Container B->E F Labeled, Sealed Liquid Waste Container C->F G Labeled Sharps Container D->G H Secure Designated Hazardous Waste Area E->H Transfer to F->H Transfer to G->H Transfer to I Contact Institutional EHS H->I J Licensed Hazardous Waste Vendor Pickup I->J K Compliant Final Disposal (e.g., Incineration) J->K

Caption: Workflow for this compound Waste Management.

References

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